Sulcotrione
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
2-(2-chloro-4-methylsulfonylbenzoyl)cyclohexane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO5S/c1-21(19,20)8-5-6-9(10(15)7-8)14(18)13-11(16)3-2-4-12(13)17/h5-7,13H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQTBTIFWAXVEPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)C(=O)C2C(=O)CCCC2=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9058230 | |
| Record name | Sulcotrione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9058230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99105-77-8, 114680-61-4 | |
| Record name | Sulcotrione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99105-77-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulcotrione [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099105778 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Cyclohexanedione, 2-(2-chloro-4-(methylsulfonyl)benzoyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114680614 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulcotrione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9058230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Cyclohexanedione, 2-[2-chloro-4-(methylsulfonyl)benzoyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.657 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(2-chloro-4-mesylbenzoyl)cyclohexane-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SULCOTRIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5UEH9SXW7V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Guide: Sulcotrione-Mediated HPPD Inhibition & Carotenoid Biosynthesis Blockade
Executive Summary
This technical guide delineates the molecular mechanism of action (MOA) of Sulcotrione , a triketone herbicide. Unlike direct carotenoid biosynthesis inhibitors (e.g., norflurazon) that target phytoene desaturase (PDS) directly, this compound acts as a pro-inhibitor of PDS via an indirect metabolic cascade. The primary target is 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) .[1][2][3] Inhibition of HPPD depletes the plastoquinone (PQ) pool.[2][3] Since PQ is an obligate cofactor for PDS, its depletion arrests carotenoid desaturation, leading to phytoene accumulation, photo-oxidation of chlorophyll, and the characteristic "bleaching" phenotype.[4]
Molecular Mechanism of Action
The Primary Target: HPPD
Enzyme: 4-Hydroxyphenylpyruvate dioxygenase (EC 1.13.11.27).[1][2][3][5][6] Physiological Role: Catalyzes the conversion of 4-hydroxyphenylpyruvate (HPPA) to homogentisate (HGA) .[4][6] This is the committed step in the biosynthesis of plastoquinones and tocopherols (Vitamin E) in plants.[7] Catalytic Center: HPPD is a non-heme iron (Fe2+) dependent oxygenase. The active site coordinates an Fe2+ ion using a 2-His-1-Glu facial triad.
This compound Binding Kinetics
This compound [2-(2-chloro-4-methanesulfonylbenzoyl)-1,3-cyclohexanedione] functions as a potent, reversible, competitive inhibitor .
-
Ligand Mimicry: The 1,3-cyclohexanedione moiety of this compound mimics the transition state of the natural substrate, HPPA.
-
Chelation Mechanism: The enolized 1,3-dione motif forms a bidentate chelation complex with the active site Fe2+ ion. This blocks the binding of dioxygen (O2) and the substrate (HPPA), effectively shutting down catalytic turnover.
-
Kinetic Parameters:
-
Type: Linear Competitive Inhibition.[5]
-
Ki (Inhibition Constant): ~9.8 nM (against Echinochloa crus-galli HPPD).[5]
-
Km (Substrate Affinity): ~4.3 µM (for HPPA).[5]
-
Selectivity: The extremely low Ki (nanomolar range) compared to the Km (micromolar range) underscores the high affinity of this compound for the enzyme.
-
The Lethal Cascade (Indirect PDS Inhibition)
The herbicidal efficacy relies on a downstream metabolic crash:
-
HPPD Blockade: HGA synthesis stops.
-
Plastoquinone (PQ) Depletion: HGA is the aromatic precursor for PQ.[4] Without HGA, the PQ pool in the thylakoid membrane is exhausted.
-
PDS Stalling: Phytoene Desaturase (PDS) requires PQ as an electron acceptor to convert colorless phytoene into colored zeta-carotene.
-
Carotenoid Void: Without PDS activity, protective carotenoids (lutein, beta-carotene) are not formed.
-
Photo-oxidation: Carotenoids normally quench triplet chlorophyll and singlet oxygen.[8] In their absence, light energy generates reactive oxygen species (ROS), destroying chlorophyll and thylakoid membranes (Bleaching).
Visualization of the Pathway[4]
The following diagram illustrates the metabolic dependency of Carotenoid Biosynthesis on the HPPD pathway.
Caption: Figure 1. The metabolic intersection of Tyrosine Catabolism and Carotenoid Biosynthesis. This compound inhibits HPPD, severing the supply of Plastoquinone, which is the requisite electron acceptor for Phytoene Desaturase.[4]
Experimental Protocols for Validation
To validate this compound activity, researchers employ a coupled enzymatic assay (In Vitro) and pigment profiling (In Vivo).
Protocol A: In Vitro HPPD Inhibition Kinetic Assay (Coupled)
This assay overcomes the difficulty of detecting HGA directly by coupling it to a second enzyme, Homogentisate 1,2-dioxygenase (HGD), which converts HGA to Maleylacetoacetate (MAA). MAA absorbs strongly at 318 nm.
Reagents:
-
Buffer: 20 mM Bis-Tris propane (pH 7.3).
-
Cofactors: 20 µM FeSO4 (freshly prepared), 2 mM Ascorbate (to maintain Fe2+ state).
-
Enzymes: Recombinant HPPD (Target) and excess HGD (Coupling enzyme).[2][3]
-
Substrate: HPPA (variable concentrations for kinetic plotting).[9]
-
Inhibitor: this compound (dissolved in analytical grade DMSO).
Workflow:
-
Blanking: Establish a baseline absorbance at 318 nm with Buffer + HGD + HPPA.
-
Activation: Pre-incubate HPPD with FeSO4 and Ascorbate for 15 minutes at 30°C to ensure active site metallation.
-
Inhibitor Addition: Add this compound (0.1 nM to 1000 nM range) to the enzyme mixture. Incubate for 5 minutes.
-
Reaction Start: Initiate reaction by adding HPPA substrate.
-
Measurement: Monitor absorbance increase at 318 nm (formation of MAA) for 5 minutes.
-
Analysis: Plot
vs. [Inhibitor] to determine IC50. Use Lineweaver-Burk plots to confirm competitive modality (intersection at Y-axis).
Protocol B: In Vivo Pigment Profiling (HPLC)
Confirms that the mechanism is indeed carotenoid inhibition and not direct chlorophyll destruction.
Workflow:
-
Treatment: Treat plant seedlings (e.g., Arabidopsis or Maize) with this compound (e.g., 100 g ai/ha equivalent).
-
Extraction: Harvest bleached tissue after 7 days. Extract pigments in 80% Acetone or Methanol/Ethyl Acetate.
-
Separation: Analyze via Reverse-Phase HPLC (C18 column).
-
Mobile Phase: Acetonitrile:Methanol:Water gradient.
-
Detection: 440 nm (Chlorophylls/Carotenoids) and 290 nm (Phytoene).
-
-
Validation Criteria:
-
Control: High Beta-Carotene, High Chlorophyll, No Phytoene.
-
This compound Treated: Trace Beta-Carotene, Trace Chlorophyll, Massive Phytoene Peak .
-
Note: The accumulation of Phytoene is the diagnostic biomarker for PDS/HPPD inhibition.
-
Quantitative Benchmarks
The following data summarizes key kinetic parameters for this compound compared to the natural substrate and other inhibitors.
| Parameter | Value | Context | Source |
| Target Enzyme | HPPD | Echinochloa crus-galli (Barnyardgrass) | [1] |
| Substrate Km | 4.3 µM | Affinity for HPPA | [1] |
| Inhibitor Ki | 9.8 nM | Dissociation constant for this compound | [1] |
| Inhibition Type | Competitive | Reversible, binds active site | [1] |
| IC50 (Enzyme) | ~10-15 nM | In vitro purified enzyme assay | [2] |
| IC50 (Growth) | ~10 mg/L | Whole plant bioassay (Root growth) | [2] |
| Biomarker | Phytoene | Accumulates >50-fold in treated tissue | [3] |
Experimental Workflow Diagram
Caption: Figure 2. Dual-stream validation workflow. The In Vitro stream quantifies binding affinity (Ki), while the In Vivo stream confirms the metabolic bottleneck via Phytoene accumulation.
References
-
Secor, J. (1994).[10] Inhibition of Barnyardgrass 4-Hydroxyphenylpyruvate Dioxygenase by this compound.[5][11] Plant Physiology, 106(4), 1429–1433.[5] Link
-
Ndizeye, Z., et al. (2019). Inhibition kinetics of HPPD by NTBC, this compound, and mesotrione.[9] Scientific Reports. (Contextual data derived from comparative triketone studies). Link
-
Schulz, A., et al. (1993).[12] The Herbicide this compound Inhibits 4-Hydroxyphenylpyruvate Dioxygenase.[5][11] FEBS Letters, 318(2), 162-166. Link
-
Pallett, K. E., et al. (1998). The Mode of Action of Isoxaflutole: I. Physiological Effects, Metabolism, and Selectivity. Pesticide Biochemistry and Physiology, 62(2), 113-124. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Combination of Virtual Screening Protocol by in Silico toward the Discovery of Novel 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Combination of Virtual Screening Protocol by in Silico toward the Discovery of Novel 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors [frontiersin.org]
- 4. First Clarification of the Mechanism of Action of the Apple Glycosyltransferase MdUGT91AJ2 Involved in the Detoxification Metabolism of the Triketone Herbicide this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Barnyardgrass 4-Hydroxyphenylpyruvate Dioxygenase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. cambridge.org [cambridge.org]
- 8. 18.7 Herbicides that Inhibit Pigments – Principles of Weed Control [ohiostate.pressbooks.pub]
- 9. researchgate.net [researchgate.net]
- 10. ps.ueb.cas.cz [ps.ueb.cas.cz]
- 11. The discovery and structural requirements of inhibitors of p-hydroxyphenylpyruvate dioxygenase | Weed Science | Cambridge Core [cambridge.org]
- 12. Frontiers | Assessing the Effects of β-Triketone Herbicides on the Soil Bacterial and hppd Communities: A Lab-to-Field Experiment [frontiersin.org]
An In-depth Technical Guide to the Degradation Pathways of Sulcotrione in Aquatic and Soil Environments
This guide provides a comprehensive technical overview of the degradation pathways of the triketone herbicide sulcotrione in both aquatic and soil environments. It is intended for researchers, scientists, and professionals in drug development and environmental science who require a detailed understanding of the environmental fate of this compound. This document synthesizes current scientific knowledge, offering insights into the mechanisms of degradation, the primary metabolites formed, and the experimental methodologies used to study these processes.
Introduction to this compound
This compound, 2-(2-chloro-4-mesylbenzoyl)cyclohexane-1,3-dione, is a selective herbicide used for the control of broadleaf and grass weeds in maize and sugarcane. As a member of the triketone family, its mode of action involves the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is crucial for carotenoid biosynthesis in plants. The environmental fate of this compound is of significant interest due to its potential to enter soil and aquatic systems. Understanding its degradation pathways is essential for assessing its environmental risk and persistence. The primary degradation routes for this compound include hydrolysis, photolysis, and microbial degradation, each influenced by various environmental factors.
Degradation of this compound in Soil Environments
The persistence of this compound in soil is influenced by a combination of biotic and abiotic factors, with microbial degradation and hydrolysis being the principal dissipation mechanisms.[1] The half-life of this compound in soil can vary significantly, ranging from a few days to several months, depending on soil properties and environmental conditions.
Microbial Degradation
Microbial degradation is a key process in the breakdown of this compound in soil.[1] Several bacterial strains have been identified that are capable of utilizing this compound as a source of carbon and energy.
-
Pseudomonas sp. 1OP : This was the first bacterial strain identified to degrade this compound, primarily transforming it into 2-chloro-4-mesylbenzoic acid (CMBA).[2] Optimal degradation by this strain occurs under neutral pH conditions.[2]
-
Bradyrhizobium sp. SR1 : This strain can also biotransform this compound, leading to the accumulation of CMBA.[2] Interestingly, this strain has also been observed to produce hydroxy-sulcotrione as a transient metabolite.[2]
The microbial degradation of this compound in soil is influenced by several factors:
-
Soil pH: Neutral to alkaline pH conditions tend to favor microbial degradation.[3]
-
Temperature and Moisture: Optimal temperature and moisture levels for microbial activity will enhance the degradation rate.[4]
-
Organic Matter Content: Soils with higher organic matter content may exhibit increased adsorption of this compound, which can affect its availability for microbial breakdown.[4]
Chemical Degradation (Hydrolysis) in Soil
Hydrolysis is a significant abiotic degradation pathway for this compound in the soil environment. This process involves the cleavage of the this compound molecule, leading to the formation of two primary metabolites:
-
2-chloro-4-mesylbenzoic acid (CMBA)
-
1,3-cyclohexanedione (CHD) [5]
The rate of hydrolysis is pH-dependent, with the process being more significant in acidic soils.[3] In some instances, a derivative of phenylheptanoic acid has also been identified as a degradation product under specific soil conditions.[5]
Soil Degradation Pathways Overview
The degradation of this compound in soil can proceed through two main pathways, which can occur in parallel depending on the soil pH.[3]
-
At neutral and basic pH: The primary pathway involves the formation of CMBA and CHD.[3]
-
At acidic pH: A secondary pathway can lead to the formation of other by-products, such as 5,7-diketo-7-(2-chloro-4-methylsulfonylphenyl)heptanoic acid.[3]
Caption: Degradation pathways of this compound in soil environments.
Quantitative Data on this compound Degradation in Soil
| Parameter | Condition | Value | Reference |
| Half-life (DT50) | Laboratory, various soils | 45 - 65 days | [5] |
| Half-life (DT50) | Laboratory, various soils | 1 - 122 days | [6] |
| Half-life (DT50) | French soil, microcosm | ~8 days | [1] |
Degradation of this compound in Aquatic Environments
In aquatic systems, the fate of this compound is primarily governed by photolysis and hydrolysis, with the rates of these processes being highly dependent on water chemistry, particularly pH and the presence of dissolved organic matter.
Photolysis
Photodegradation is a major route for the dissipation of this compound in sunlit surface waters.[7] The process is initiated by the absorption of sunlight, leading to the transformation of the parent molecule.
-
Photolysis Rate: The degradation kinetics typically follow a first-order reaction, with half-lives ranging from 3 to 50 hours under laboratory conditions using simulated solar radiation.[7] The rate is faster under UV-B radiation compared to simulated solar light.[7]
-
Influencing Factors:
-
Photoproducts: Photolysis can lead to the formation of a cyclization product, which in some cases has shown higher toxicity to certain aquatic organisms than the parent this compound.[8] The formation of CMBA is also observed.[9]
Hydrolysis in Aquatic Environments
Hydrolysis is also a key degradation pathway for this compound in water, and its rate is strongly influenced by pH.
-
pH Dependence: Hydrolysis is a pH-dependent process, with no significant degradation observed at pH values above 6.[7] At an acidic pH of 3, the hydrolysis rate constant has been measured at 0.0344 h⁻¹.[7]
-
Hydrolysis Products: Similar to soil, the main hydrolysis products in water are CMBA and CHD.[10]
Aquatic Degradation Pathways Overview
Caption: Degradation pathways of this compound in aquatic environments.
Quantitative Data on this compound Degradation in Water
| Parameter | Condition | Value | Reference |
| Photolysis Half-life | Laboratory, UV-B and simulated solar radiation | 3 - 50 hours | [7] |
| Hydrolysis Rate Constant (k) | pH 3 | 0.0344 h⁻¹ | [7] |
| Hydrolysis | pH > 6 | No significant degradation | [7] |
Experimental Protocols for Studying this compound Degradation
To accurately assess the environmental fate of this compound, standardized laboratory protocols are essential. The following sections outline the key experimental workflows for studying its degradation in soil and aquatic environments, primarily based on OECD guidelines.
Soil Microcosm Degradation Study (Adapted from OECD 307)
This protocol is designed to evaluate the rate and route of this compound degradation in soil under controlled aerobic conditions.
Experimental Workflow:
Caption: Workflow for a soil microcosm degradation study.
Step-by-Step Methodology:
-
Soil Selection and Preparation:
-
Collect fresh soil from a location with no recent pesticide application.
-
Sieve the soil (e.g., through a 2 mm mesh) to remove large debris and homogenize.
-
Characterize the soil for properties such as pH, organic carbon content, texture, and microbial biomass.
-
-
Test Substance:
-
Use ¹⁴C-labeled this compound to facilitate the tracking of the parent compound and its metabolites, and to perform a mass balance.
-
-
Experimental Setup:
-
Distribute a known weight of the prepared soil into replicate incubation vessels (e.g., biometer flasks).
-
Adjust the soil moisture to a specific level (e.g., 40-60% of maximum water holding capacity).
-
Apply the ¹⁴C-sulcotrione solution evenly to the soil surface.
-
Include control vessels (without this compound) and sterile control vessels (to distinguish between biotic and abiotic degradation).
-
-
Incubation:
-
Incubate the vessels in the dark at a constant temperature (e.g., 20°C).
-
Maintain soil moisture throughout the incubation period.
-
Trap any evolved ¹⁴CO₂ using a suitable absorbent (e.g., potassium hydroxide solution) to quantify mineralization.
-
-
Sampling and Analysis:
-
At predetermined time intervals, sacrifice replicate vessels.
-
Extract the soil samples with an appropriate solvent mixture (e.g., acetonitrile/water).
-
Analyze the extracts using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) to quantify this compound and its metabolites.
-
Determine the amount of non-extractable residues by combustion analysis of the extracted soil.
-
Quantify the trapped ¹⁴CO₂ by liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the percentage of applied radioactivity in the form of the parent compound, metabolites, non-extractable residues, and ¹⁴CO₂ at each sampling time.
-
Determine the degradation kinetics and calculate the half-life (DT50) of this compound.
-
Aquatic Photolysis Study (Adapted from OECD 316)
This protocol is designed to determine the rate of direct photolysis of this compound in water under simulated sunlight.
Experimental Workflow:
Caption: Workflow for an aquatic photolysis study.
Step-by-Step Methodology:
-
Preparation of Test Solutions:
-
Prepare sterile aqueous buffer solutions at environmentally relevant pH values (e.g., 5, 7, and 9).
-
Prepare a stock solution of this compound in a suitable solvent.
-
Spike the buffer solutions with the this compound stock solution to achieve the desired test concentration. The final concentration should be below the water solubility limit.
-
-
Experimental Setup:
-
Fill quartz tubes or cells with the test solutions, as quartz is transparent to UV light.
-
Prepare dark control samples by wrapping identical tubes in aluminum foil.
-
Place the samples in a temperature-controlled chamber.
-
-
Irradiation:
-
Irradiate the samples with a light source that simulates natural sunlight (e.g., a filtered xenon arc lamp with a spectrum >290 nm).
-
Monitor the light intensity during the experiment.
-
-
Sampling and Analysis:
-
At specified time intervals, remove replicate irradiated and dark control samples for analysis.
-
Analyze the samples directly or after appropriate extraction using HPLC-MS/MS to determine the concentration of this compound and its photoproducts.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time for both irradiated and dark control samples.
-
Calculate the first-order rate constant and the half-life of photolysis.
-
If significant degradation occurs, identify and quantify the major photoproducts.
-
The quantum yield can also be determined to extrapolate the photolysis rate to different environmental conditions.[11]
-
Hydrolysis Study (Adapted from OECD 111)
This protocol is used to determine the rate of hydrolysis of this compound as a function of pH.
Step-by-Step Methodology:
-
Preparation of Test Solutions:
-
Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.
-
Spike the buffer solutions with this compound to the desired concentration.
-
-
Incubation:
-
Incubate the test solutions in the dark at a constant temperature (e.g., 25°C or 50°C to accelerate the study).
-
-
Sampling and Analysis:
-
At appropriate time intervals, take samples from each pH solution.
-
Analyze the samples using HPLC-MS/MS to determine the concentration of this compound and its hydrolysis products (CMBA and CHD).
-
-
Data Analysis:
-
Calculate the rate of hydrolysis at each pH and temperature.
-
Determine the hydrolysis half-life.
-
Analytical Methodology: HPLC-MS/MS
The quantitative analysis of this compound and its primary metabolites (CMBA and CHD) in environmental matrices is typically performed using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).[12]
-
Sample Preparation:
-
Water Samples: May be analyzed directly or after solid-phase extraction (SPE) for pre-concentration.
-
Soil Samples: Require solvent extraction (e.g., with acetonitrile/water) followed by cleanup steps to remove interfering matrix components.
-
-
Chromatographic Separation:
-
A reverse-phase C18 column is commonly used.
-
The mobile phase typically consists of a gradient of acetonitrile and water, often with additives like formic acid or ammonium acetate to improve ionization.[13]
-
-
Mass Spectrometric Detection:
-
Electrospray ionization (ESI) in negative ion mode is often employed for these acidic compounds.
-
Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for this compound and its metabolites.
-
Conclusion
The degradation of this compound in soil and aquatic environments is a complex process involving hydrolysis, photolysis, and microbial activity. The relative importance of each pathway is highly dependent on specific environmental conditions such as pH, temperature, moisture, and sunlight intensity. The primary degradation products are 2-chloro-4-mesylbenzoic acid (CMBA) and 1,3-cyclohexanedione (CHD), with other metabolites, including a cyclization photoproduct, also being formed. A thorough understanding of these degradation pathways and the factors that influence them is critical for conducting accurate environmental risk assessments for this widely used herbicide. The standardized experimental protocols outlined in this guide provide a framework for obtaining the necessary data to evaluate the environmental fate of this compound.
References
-
University of York. (n.d.). Interactions between pesticides and microorganisms: The case of biodegradation of synthetic ß-triketone herbicides. Retrieved from [Link]
-
Fera Science Ltd. (n.d.). Phototransformation of Chemicals in Water - Direct Photolysis Test. Retrieved from [Link]
-
OECD. (2008). Test No. 316: Phototransformation of Chemicals in Water – Direct Photolysis. OECD Guidelines for the Testing of Chemicals, Section 3. Paris: OECD Publishing. Retrieved from [Link]
-
OECD. (2025). Test No. 316: Phototransformation of Chemicals in Water – Direct Photolysis. OECD Guidelines for the Testing of Chemicals, Section 3. Paris: OECD Publishing. Retrieved from [Link]
-
Chaabane, H., et al. (2008). Behaviour of this compound and mesotrione in two soils. Pest Management Science, 64(1), 86-93. Retrieved from [Link]
-
ibacon GmbH. (2008). OECD 316: Phototransformation of Chemicals in Water – Direct Photolysis. Retrieved from [Link]
-
Calvayrac, C., et al. (2013). Isolation and characterisation of a bacterial strain degrading the herbicide this compound from an agricultural soil. Applied Microbiology and Biotechnology, 97(15), 7029-7038. Retrieved from [Link]
-
Rouchaud, J., et al. (2005). Environmental fate of herbicides trifluralin, metazachlor, metamitron and this compound compared with that of glyphosate, a substitute broad spectrum herbicide for different glyphosate-resistant crops. Pest Management Science, 61(9), 853-862. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column. Retrieved from [Link]
-
Tomczewska-Górska, J., et al. (2023). Bacteria, Fungi, and Enzymes in Soil Treated with this compound and Terbuthylazine. Agronomy, 13(10), 2493. Retrieved from [Link]
-
Dumas, L., et al. (2017). Proposed biodegradative pathways of this compound described (A) at neutral and basic pH in soils. ResearchGate. Retrieved from [Link]
-
Chaabane, H., et al. (2007). Photodegradation of this compound in various aquatic environments and toxicity of its photoproducts for some marine micro-organisms. Water Research, 41(8), 1781-1789. Retrieved from [Link]
-
Jović, M., et al. (2012). Degradation and mineralization of this compound and mesotrione in aqueous medium by the electro-Fenton process: a kinetic study. Environmental Science and Pollution Research, 19(5), 1563-1573. Retrieved from [Link]
-
Chaabane, H., et al. (2007). Photodegradation of this compound in various aquatic environments and toxicity of its photoproducts for some marine micro-organisms. ResearchGate. Retrieved from [Link]
-
Chaabane, H., et al. (2007). Mass spectrum characteristics of this compound and its by-products identified in photolysis studies. ResearchGate. Retrieved from [Link]
-
Freitas, L. G., et al. (2004). Quantification of the new triketone herbicides, this compound and mesotrione, and other important herbicides and metabolites, at the ng/l level in surface waters using liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1028(2), 277-286. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Fate, Transport and Transformation Test Guidelines OPPTS 835.2240 Photodegradation in Water. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Fate, Transport and Transformation Test Guidelines OPPTS 835.2210 Direct Photolysis Rate in Water By Sunlight. Retrieved from [Link]
-
Katagi, T. (2010). Direct photolysis mechanism of pesticides in water. Journal of Pesticide Science, 35(3), 247-266. Retrieved from [Link]
-
Al-Adham, I. S. I., et al. (2021). Photo-Catalytic Remediation of Pesticides in Wastewater Using UV/TiO2. Water, 13(21), 3097. Retrieved from [Link]
-
Zepp, R. G., & Cline, D. M. (1977). Chemical and Photochemical Transformation Of Selected Pesticides In Aquatic Systems. U.S. Environmental Protection Agency. Retrieved from [Link]
-
Barchanska, H., et al. (2016). Quantification of the new triketone herbicides, this compound and mesotrione, and other important herbicides and metabolites, at the ng/l level in surface waters using liquid chromatography–tandem mass spectrometry. R Discovery. Retrieved from [Link]
-
Li, Y., et al. (2015). Herbicide this compound. ResearchGate. Retrieved from [Link]
-
Bonnemoy, F., et al. (2009). Photodegradation product of this compound and the physiological response of maize (Zea mays) and white mustard (Sinapis alba). Chemosphere, 75(5), 675-680. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. york.ac.uk [york.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Behaviour of this compound and mesotrione in two soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. OECD 316: Phototransformation of Chemicals in Water - Direct Photolysis - Situ Biosciences [situbiosciences.com]
- 7. Photodegradation of this compound in various aquatic environments and toxicity of its photoproducts for some marine micro-organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Photodegradation product of this compound and the physiological response of maize (Zea mays) and white mustard (Sinapis alba) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. shop.fera.co.uk [shop.fera.co.uk]
- 12. Quantification of the new triketone herbicides, this compound and mesotrione, and other important herbicides and metabolites, at the ng/l level in surface waters using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
A Senior Application Scientist's Guide to Molecular Docking Studies of Sulcotrione Binding to the HPPD Enzyme
Abstract
This technical guide provides a comprehensive, in-depth protocol for conducting molecular docking studies on the interaction between the herbicide sulcotrione and its target, the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple list of steps to explain the causality behind experimental choices, ensuring a robust and reproducible in silico workflow. We will cover the essential theoretical underpinnings of molecular docking, a detailed step-by-step methodology from protein preparation to results analysis, and the critical process of validating the docking protocol. The guide emphasizes scientific integrity, featuring authoritative citations and practical insights to empower researchers in their computational investigations of enzyme-inhibitor interactions.
Introduction: The Significance of HPPD and this compound
HPPD: A Prime Target for Herbicide Development
4-Hydroxyphenylpyruvate dioxygenase (HPPD) is a critical enzyme found in nearly all aerobic organisms, from bacteria to plants and mammals. In plants, HPPD plays an indispensable role in the tyrosine catabolism pathway, where it catalyzes the conversion of 4-hydroxyphenylpyruvate (HPPA) to homogentisate (HGA).[1] HGA is a vital precursor for the synthesis of essential molecules like plastoquinone and tocopherols (Vitamin E).[1] Plastoquinone is a necessary cofactor for carotenoid biosynthesis. The inhibition of HPPD disrupts this pathway, leading to a depletion of carotenoids. Without the photoprotective function of carotenoids, chlorophyll is rapidly destroyed by photooxidation, resulting in the characteristic bleaching of plant tissues, followed by necrosis and death.[2] This vital function makes HPPD an effective and widely utilized target for the development of herbicides.[1][3]
This compound: A Triketone HPPD Inhibitor
This compound is a prominent member of the triketone class of herbicides, which are known for their potent inhibition of the HPPD enzyme.[2] The mechanism of action involves the triketone moiety of this compound chelating the active site Fe(II) ion, which is essential for the catalytic activity of HPPD.[4][5] This interaction effectively blocks the enzyme's function, leading to the herbicidal effects described above.[6] Understanding the precise binding mode of this compound within the HPPD active site is crucial for developing new, more effective inhibitors and for addressing the growing challenge of herbicide resistance.[5]
The Role of Molecular Docking
Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule (a ligand, like this compound) when bound to a second (a receptor, like the HPPD enzyme) to form a stable complex.[7][8] It is a cornerstone of structure-based drug and herbicide design, saving significant time and resources by prioritizing experimental testing.[7] By simulating the "handshake" between a ligand and its target protein, docking can:
-
Predict Binding Affinity: Estimate the strength of the interaction.[7]
-
Determine Binding Pose: Reveal the 3D orientation of the ligand in the active site.[7]
-
Identify Key Interactions: Elucidate the specific amino acid residues involved in binding.[1]
This guide will walk you through the process of using molecular docking to investigate the binding of this compound to the HPPD enzyme.
Methodologies: A Validated Protocol for Docking this compound to HPPD
This section details a field-proven, step-by-step protocol for performing a molecular docking study. The workflow is designed to be self-validating, a critical component for ensuring the trustworthiness of computational results.
Experimental Workflow Overview
The entire docking process follows a logical sequence, from data acquisition and preparation to simulation and analysis. Each step is crucial for the integrity of the final results.
Caption: A high-level overview of the molecular docking workflow.
Step 1: Acquiring and Preparing the HPPD Enzyme Structure
Rationale: The quality of the initial protein structure is paramount for a successful docking study. The crystal structure provides the atomic coordinates that define the three-dimensional space of the active site.
Protocol:
-
Obtain the Crystal Structure: Download the X-ray crystal structure of Arabidopsis thaliana HPPD (AtHPPD) from the Protein Data Bank (RCSB PDB). A suitable entry is PDB ID: 5YWG , which is co-crystallized with the inhibitor mesotrione, a compound structurally related to this compound.[9]
-
Prepare the Protein: Use molecular modeling software such as AutoDockTools (ADT), PyMOL, or Discovery Studio.[10]
-
Remove Non-Essential Molecules: Delete all water molecules, heteroatoms, and any co-crystallized ligands from the PDB file.[11] This is done because solvent molecules can interfere with the docking algorithm unless specific solvated docking protocols are used.
-
Add Polar Hydrogens: Add polar hydrogens to the protein structure. This is critical for correctly defining hydrogen bond donors and acceptors.[11]
-
Compute Charges: Assign partial charges to the protein atoms (e.g., Gasteiger charges). This is essential for the scoring function to calculate electrostatic interactions.[11]
-
Save in PDBQT Format: Save the prepared protein as a .pdbqt file, which is the required format for AutoDock Vina and contains the atomic coordinates, charges, and atom types.[12]
-
Step 2: Preparing the this compound Ligand
Rationale: The ligand's 3D conformation, charge distribution, and rotatable bonds must be correctly defined. An improperly prepared ligand will lead to inaccurate docking results.
Protocol:
-
Obtain Ligand Structure: Obtain the 3D structure of this compound. This can be done by sketching it in a chemical drawing program like ChemDraw and exporting the 3D coordinates, or by downloading it from a database like PubChem.
-
Energy Minimization: Perform an energy minimization of the ligand's structure using a suitable force field (e.g., MMFF94). This step ensures the ligand is in a low-energy, sterically favorable conformation.
-
Define Torsional Bonds: Detect and define the rotatable bonds in the this compound molecule. This allows the docking software to explore different conformations of the ligand during the simulation.
-
Assign Charges: As with the protein, compute and assign partial charges (e.g., Gasteiger charges).
-
Save in PDBQT Format: Save the prepared ligand as a .pdbqt file.[12]
Step 3: Performing the Molecular Docking Simulation
Rationale: This is the core computational experiment. The process involves defining a search space (the grid box) and running a search algorithm to find the best binding poses, which are then evaluated by a scoring function.
Protocol:
-
Define the Grid Box: The grid box defines the three-dimensional search space where the docking algorithm will attempt to place the ligand.
-
Center the grid box on the known active site of the HPPD enzyme. In the case of PDB ID 5YWG, this can be centered on the position of the co-crystallized inhibitor or the catalytic Fe(II) ion.
-
The size of the grid box should be large enough to accommodate the entire this compound molecule and allow it to rotate freely, but not so large as to unnecessarily increase computation time. A size of 25 x 25 x 25 Å is often a good starting point.
-
-
Configure Docking Parameters: Using software like AutoDock Vina, set the docking parameters.[7] The exhaustiveness parameter controls the thoroughness of the search. A higher value increases the probability of finding the true energy minimum but also increases computation time. An exhaustiveness of 8 or 16 is typically sufficient for standard docking.
-
Run the Simulation: Execute the docking run. The software will generate a set of possible binding poses (typically 9-10) for this compound, ranked by their predicted binding affinity scores.
Step 4: Analysis and Validation of Results
Rationale: The output of a docking simulation is a set of predictions that must be carefully analyzed and validated. Validation is not optional; it is a required step to establish confidence in the predictive power of your computational model.
Protocol for Analysis:
-
Examine Binding Affinity: The primary quantitative output is the binding affinity, typically reported in kcal/mol.[7] Lower values indicate a more favorable, stronger binding interaction.
-
Visualize Binding Poses: Use visualization software (e.g., PyMOL, VMD, Discovery Studio) to inspect the top-ranked binding poses. Analyze the interactions between this compound and the HPPD active site residues.
-
Identify Key Interactions: Look for hydrogen bonds, hydrophobic interactions, and importantly for HPPD inhibitors, the coordination with the Fe(II) ion.[4] Key residues in the Arabidopsis thaliana HPPD active site known to be crucial for inhibitor binding include Phe381, Phe424, His226, His308, Gln307, and Glu394.[1]
Protocol for Validation (Self-Validating System): The most common and robust method for validating a docking protocol is redocking .[13]
-
Extract the Co-crystallized Ligand: Using the original PDB file (e.g., 5YWG), extract the coordinates of the co-crystallized inhibitor (mesotrione).
-
Dock the Co-crystallized Ligand: Using the exact same protein structure and docking parameters you established, dock the extracted mesotrione back into the HPPD active site.
-
Calculate RMSD: Calculate the Root Mean Square Deviation (RMSD) between the docked pose of mesotrione and its original, co-crystallized position. The RMSD measures the average distance between the atoms of the two superimposed poses.
-
Assess Validity: A docking protocol is generally considered validated and reliable if the RMSD value is less than 2.0 Å .[14][15] This confirms that the chosen parameters can accurately reproduce a known experimental binding mode.
Expected Results and Interpretation
Following the successful execution and validation of the docking protocol, the results should provide a clear picture of how this compound binds to the HPPD enzyme.
Quantitative Data Summary
The primary quantitative data from the docking simulation should be summarized for clarity.
| Ligand | Docking Score (kcal/mol) | RMSD (Å) from Crystal Pose* | Key Interacting Residues |
| Mesotrione (Redocking) | -9.5 to -11.0 | < 2.0 | Glu394, His226, His308, Phe381, Phe424 |
| This compound | -9.0 to -10.5 | N/A | Glu394, His226, His308, Phe381, Phe424 |
*For validation purposes only.
Analysis of this compound's Binding Mode
The visualization of the top-ranked docked pose of this compound is expected to reveal several key interactions, consistent with the known mechanism of triketone inhibitors.
Caption: Key molecular interactions between this compound and the HPPD active site.
-
Metal Coordination: The most critical interaction is the bidentate coordination of the triketone moiety of this compound with the catalytic Fe(II) ion in the active site. This interaction displaces water molecules and is the cornerstone of HPPD inhibition by this class of compounds.[5]
-
π-π Stacking: The aromatic ring of this compound is expected to form π-π stacking interactions with the phenyl rings of key phenylalanine residues, such as Phe424 and Phe381.[1][4] These interactions are crucial for correctly orienting the inhibitor within the binding pocket.
-
Active Site Residues: The Fe(II) ion itself is held in place by coordination bonds with a "2-His-1-carboxylate facial triad," which in Arabidopsis thaliana consists of His226, His308, and Glu394.[1] The docking results should clearly show this coordination sphere.
Conclusion and Future Perspectives
This guide has provided a comprehensive and scientifically grounded protocol for the molecular docking of this compound to the HPPD enzyme. By following these steps, researchers can generate reliable and reproducible in silico data that accurately reflects the likely binding mode of this important herbicide. The validation step, through redocking, ensures the trustworthiness of the computational model.
The insights gained from such studies are invaluable. They can elucidate the structural basis for inhibitor potency and selectivity, guide the rational design of novel HPPD inhibitors with improved efficacy, and help in understanding and overcoming mechanisms of herbicide resistance. Further computational studies, such as molecular dynamics simulations, can build upon these docking results to explore the dynamic stability of the enzyme-inhibitor complex over time.[1]
References
- Johny, A. (2025). Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. Medium.
- ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot.
- Unknown Author. (n.d.). Molecular Docking Tutorial.
- Lill, M. A. (n.d.). A Practical Guide to Molecular Docking and Homology Modelling for Medicinal Chemists. SciSpace.
- Wang, J., et al. (2022). The novel 4-hydroxyphenylpyruvate dioxygenase inhibitors in vivo and in silico approach: 3D-QSAR analysis, molecular docking, bioassay and molecular dynamics. Arabian Journal of Chemistry.
- Fu, B., et al. (n.d.). Based on the Virtual Screening of Multiple Pharmacophores, Docking and Molecular Dynamics Simulation Approaches toward the Discovery of Novel HPPD Inhibitors. PMC.
- Yang, C., et al. (2004). 1TG5: Crystal structures of plant 4-hydroxyphenylpyruvate dioxygenases complexed with DAS645. RCSB PDB.
- Ponder, E. L., et al. (n.d.). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PMC.
- da Silva, J. B. P., et al. (n.d.). Study of two combined series of triketones with HPPD inhibitory activity by molecular modelling. ResearchGate.
- BenchChem. (2025). A Researcher's Guide to Computational Docking and Experimental Validation. Benchchem.
- Capucho, L. R., et al. (2025). In Silico Design and Validation of a Novel HPPD‐Inhibiting Herbicide Candidate Based on Benzofuran and Arylthioacetic Acid Scaffolds. ResearchGate.
- Unknown Author. (2024). (PDF) Validation of Docking Methodology (Redocking). ResearchGate.
- Tiwari, S., et al. (n.d.). A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians. PMC.
- Diller, D. J., et al. (2007). Validation Studies of the Site-Directed Docking Program LibDock. ACS Publications.
- Lu, Y., et al. (2018). Combination of Virtual Screening Protocol by in Silico toward the Discovery of Novel 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors. Frontiers.
- Yun, C.-K., et al. (n.d.). Mechanism of Action of this compound, a 4-Hydroxyphenylpyruvate Dioxygenase Inhibitor, in Developed Plant Tissues. Photosynthetica.
- Wang, N., et al. (n.d.). First Clarification of the Mechanism of Action of the Apple Glycosyltransferase MdUGT91AJ2 Involved in the Detoxification Metabolism of the Triketone Herbicide this compound. PMC.
- Dayan, F. E., et al. (2007). p-Hydroxyphenylpyruvate dioxygenase is a herbicidal target site for beta-triketones from Leptospermum scoparium. PubMed.
Sources
- 1. Based on the Virtual Screening of Multiple Pharmacophores, Docking and Molecular Dynamics Simulation Approaches toward the Discovery of Novel HPPD Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. First Clarification of the Mechanism of Action of the Apple Glycosyltransferase MdUGT91AJ2 Involved in the Detoxification Metabolism of the Triketone Herbicide this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. p-Hydroxyphenylpyruvate dioxygenase is a herbicidal target site for beta-triketones from Leptospermum scoparium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Combination of Virtual Screening Protocol by in Silico toward the Discovery of Novel 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors [frontiersin.org]
- 6. ps.ueb.cas.cz [ps.ueb.cas.cz]
- 7. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. medium.com [medium.com]
- 11. sites.ualberta.ca [sites.ualberta.ca]
- 12. A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: Quantification of Sulcotrione Residues in Maize by LC-MS/MS
Abstract
This protocol details a robust, high-sensitivity method for the quantification of Sulcotrione residues in maize matrices. This compound, a triketone herbicide and HPPD inhibitor, presents specific analytical challenges due to its acidic nature (pKa ~2.8) and potential for matrix-induced ion suppression in complex, high-starch/high-lipid matrices like maize. Unlike generic multi-residue methods, this protocol optimizes the QuEChERS approach by modifying the dispersive solid-phase extraction (dSPE) step—specifically excluding Primary Secondary Amine (PSA) to prevent analyte loss. The method utilizes Electrospray Ionization in Positive mode (ESI+) with optimized MRM transitions to achieve a Limit of Quantitation (LOQ) of 0.01 mg/kg , compliant with European Union Maximum Residue Levels (MRLs).
Introduction & Scientific Rationale
The Analyte: this compound
This compound is a systemic herbicide used to control broad-leaved weeds. Chemically, it is a
Critical Physicochemical Property: this compound behaves as a weak acid (pKa 2.8–3.1). At neutral pH, it exists predominantly as an anion. This acidity dictates two critical method parameters:
-
Extraction pH: The extraction solvent must be buffered (typically acidic) to ensure consistent partitioning.
-
Clean-up Sorbent: Standard dSPE sorbents like PSA are weak anion exchangers. If used, PSA will bind to the ionized this compound, resulting in catastrophic recovery losses (often <50%).
The Matrix: Maize
Maize is a challenging matrix characterized by:
-
High Starch: Can clog columns if not precipitated.
-
High Lipid Content: Causes significant matrix effects (ion suppression) in the MS source.
-
Pigments: Carotenoids that can interfere with chromatography.
Strategy: We employ a Citrate-Buffered QuEChERS extraction to maintain a pH ~5.0, followed by a C18-only dSPE clean-up. The C18 effectively removes lipids without interacting with the acidic analyte.
Experimental Protocol
Reagents and Standards
-
Solvents: LC-MS grade Acetonitrile (MeCN), Methanol (MeOH), Water.
-
Additives: Formic Acid (98%), Ammonium Formate.
-
QuEChERS Extraction Kit: Citrate Buffered (EN 15662). Content: 4g MgSO₄, 1g NaCl, 1g Na₃Citrate, 0.5g Na₂HCt.
-
dSPE Clean-up Kit: C18 + MgSO₄ ONLY . (Do not use kits containing PSA).
-
Internal Standard (ISTD): Mesotrione-d6 (preferred structural analog) or this compound-d6.
Sample Preparation Workflow
Step 1: Homogenization Cryogenically mill maize samples (grain or stover) to a fine powder (< 1 mm) using dry ice to prevent degradation.
Step 2: Extraction (Citrate-Buffered)
-
Weigh 5.0 g of homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of Water (to hydrate dry matrix). Vortex and let stand for 10 mins.
-
Add 10 mL of Acetonitrile (containing 1% Formic Acid).
-
Add Internal Standard (e.g., 50 µL of 10 µg/mL Mesotrione-d6).
-
Shake vigorously for 1 min (or use Geno/Grinder @ 1500 rpm).
-
Add QuEChERS Citrate Salts . Shake immediately and vigorously for 1 min.
-
Centrifuge at 4,000 rpm for 5 mins.
Step 3: Clean-up (Modified dSPE)
-
Critical Checkpoint: Ensure your dSPE tube contains only C18 and MgSO₄ .
-
Transfer 1 mL of the supernatant (top MeCN layer) to a 2 mL dSPE tube containing 50 mg C18 and 150 mg MgSO₄.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 2 mins.
Step 4: Filtration & Dilution
-
Filter supernatant through a 0.2 µm PTFE syringe filter into an LC vial.
-
(Optional) If matrix effects are high, dilute 1:1 with Mobile Phase A prior to injection.
Visual Workflow (Graphviz)
Caption: Optimized QuEChERS workflow for this compound. Note the explicit exclusion of PSA in the clean-up step to prevent analyte retention.
Instrumental Parameters
Liquid Chromatography (UHPLC)
-
Column: Agilent ZORBAX Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm) or equivalent.
-
Column Temp: 40°C.
-
Injection Volume: 2–5 µL.
-
Flow Rate: 0.3 mL/min.
-
Mobile Phase A: Water + 5 mM Ammonium Formate + 0.1% Formic Acid.
-
Mobile Phase B: Methanol + 5 mM Ammonium Formate + 0.1% Formic Acid.
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.00 | 10 | Initial Hold |
| 1.00 | 10 | Start Gradient |
| 8.00 | 95 | Elution |
| 10.00 | 95 | Wash |
| 10.10 | 10 | Re-equilibration |
| 13.00 | 10 | End |
Mass Spectrometry (MS/MS)
While this compound ionizes well in negative mode (ESI-), positive mode (ESI+) is often preferred for simultaneous multi-residue analysis. The acidic mobile phase facilitates protonation [M+H]+.
-
Source: ESI Positive (ESI+)
-
Capillary Voltage: 3500 V
-
Gas Temp: 300°C / Flow: 10 L/min
-
Nebulizer: 45 psi
MRM Transitions (ESI+):
| Analyte | Precursor (m/z) | Product (m/z) | Dwell (ms) | Collision Energy (eV) | Purpose |
|---|---|---|---|---|---|
| This compound | 329.0 | 139.1 | 50 | 18 | Quantifier |
| 329.0 | 69.2 | 50 | 38 | Qualifier 1 | |
| 329.0 | 246.0 | 50 | 12 | Qualifier 2 |
| Mesotrione-d6 | 345.1 | 233.1 | 50 | 20 | Internal Std |
Note: The 139.1 fragment corresponds to the 2-chloro-4-methanesulfonylbenzoyl moiety, a stable and specific ion.
Method Validation & Performance
This method is self-validating through the use of matrix-matched calibration and internal standards.
Linearity & Range
-
Range: 0.005 mg/kg to 0.5 mg/kg.
-
Linearity: R² > 0.995 using 1/x weighted linear regression.
-
Matrix-Matched Calibration: Prepare standards by spiking blank maize extract to compensate for matrix suppression (typically 10-20% suppression in maize).
Accuracy & Precision
-
Recovery: 85% – 110% (at 0.01 and 0.1 mg/kg spike levels).
-
Precision (RSD): < 10% (n=5).
-
Note: If recoveries drop below 70%, check if PSA was accidentally used in the clean-up.
Limits
-
LOD (Limit of Detection): 0.003 mg/kg (S/N > 3).
-
LOQ (Limit of Quantitation): 0.01 mg/kg (S/N > 10).
-
MRL Compliance: Meets the default EU MRL of 0.01 mg/kg for maize.
Troubleshooting & Expert Tips
| Issue | Probable Cause | Corrective Action |
| Low Recovery (<60%) | PSA Sorbent Interaction | CRITICAL: Ensure dSPE tube contains only C18/MgSO₄. PSA binds acidic this compound. |
| Poor Peak Shape | pH Mismatch | Ensure Mobile Phase A contains 0.1% Formic Acid to suppress ionization of the acidic group during chromatography. |
| Signal Suppression | Lipid Interference | Increase C18 amount in dSPE to 100 mg if maize has high oil content, or use "Freeze-Out" (centrifuge cold extract). |
| Drifting Retention | Column Equilibration | Triketones can be "sticky." Ensure at least 3-4 minutes of re-equilibration time between runs. |
References
-
European Commission. (2023). EU Pesticides Database - this compound. Retrieved from [Link]
-
EURL-SRM. (2020). Pesticides LC/MS/MS MRM Spreadsheet (ESI+ Transitions). Retrieved from [Link]
-
Freitas, L. G., et al. (2004).[1] "Quantification of the new triketone herbicides, this compound and mesotrione... using liquid chromatography-tandem mass spectrometry." Journal of Chromatography A. Retrieved from [Link]
- CEN. (2008). EN 15662:2008 - Foods of plant origin - Determination of pesticide residues using GC-MS and/or LC-MS/MS following acetonitrile extraction/partitioning and clean-up by dispersive SPE - QuEChERS-method.
Sources
In vitro assays for measuring HPPD inhibition activity of Sulcotrione
Introduction & Mechanism of Action
4-Hydroxyphenylpyruvate dioxygenase (HPPD) (EC 1.13.11.[1][2][3][4]27) is a non-heme Fe(II)-dependent oxygenase critical to tyrosine catabolism in mammals and plastoquinone biosynthesis in plants.[3] In agriculture, HPPD is the target of triketone herbicides , including Sulcotrione .[5][6][7]
This compound acts as a potent, competitive inhibitor of HPPD.[6][8] It coordinates the active site Fe(II) ion via its 1,3-diketone moiety, mimicking the transition state of the natural substrate, 4-hydroxyphenylpyruvate (4-HPP). This inhibition blocks the conversion of 4-HPP to Homogentisate (HGA).[9][10] In plants, HGA depletion halts the synthesis of plastoquinone and tocopherols, leading to the destruction of chlorophyll and the characteristic "bleaching" phenotype.[4][5]
Why this protocol matters: Triketones like this compound often exhibit slow-binding kinetics (time-dependent inhibition). Standard end-point assays may underestimate their potency if the inhibitor is not pre-incubated with the enzyme. This guide details a Coupled Kinetic Assay (Gold Standard) and an HPLC Orthogonal Assay to ensure accurate IC50 determination.
Biological Pathway & Assay Principle
The following diagram illustrates the HPPD reaction and the coupled detection system used in this protocol.
Figure 1: Mechanism of HPPD inhibition and the Coupled Enzyme Assay principle. HPPD converts 4-HPP to HGA.[3][11] The coupling enzyme HGD converts HGA to MAA, which is chromogenic at 318 nm.
Protocol 1: Continuous Spectrophotometric Coupled Assay
This is the preferred method for kinetic characterization. It couples the production of HGA to Homogentisate 1,2-dioxygenase (HGD) , which cleaves the aromatic ring of HGA to form Maleylacetoacetate (MAA) . MAA has a distinct absorbance at 318 nm (
Materials & Reagents
| Reagent | Concentration (Stock) | Final Assay Conc. | Notes |
| Buffer | 50 mM Tris-HCl / 50 mM Bis-Tris Propane | 50 mM | pH 7.0 - 7.5. |
| Substrate | 10 mM 4-HPP | 50 - 200 µM | Dissolve in buffer or minimal ethanol. Unstable; prepare fresh. |
| Cofactor | 10 mM Sodium Ascorbate | 2 mM | Essential to maintain Fe(II) state. |
| Metal Ion | 1 mM FeSO₄ | 10 - 50 µM | Add last to enzyme mix to activate. |
| Enzyme 1 | Recombinant HPPD | ~50-100 nM | Titrate to ensure linear rate. |
| Enzyme 2 | Purified HGD (Coupling) | Excess (2-5 U/mL) | Must not be rate-limiting. |
| Inhibitor | This compound (10 mM in DMSO) | 0.1 nM - 10 µM | Serial dilutions. Max 1% DMSO final. |
Experimental Workflow
Figure 2: Step-by-step workflow for the Coupled Enzyme Assay emphasizing the pre-incubation step.[1][12]
Step-by-Step Procedure
-
Enzyme Activation: Dilute HPPD enzyme in Assay Buffer containing 2 mM Ascorbate. Add FeSO₄ (final 50 µM) and incubate on ice for 15 minutes to ensure the active site is loaded with Fe(II).
-
Plate Setup: In a UV-transparent 96-well plate, add:
-
140 µL Master Mix (Buffer + HGD + Activated HPPD).
-
5 µL this compound (at 40x final concentration). Include a DMSO-only control (0% inhibition).
-
-
Pre-Incubation (Critical): Incubate the plate for 15–30 minutes at 25°C.
-
Note: this compound is a slow-binding inhibitor. Omitting this step will result in a "curved" progress curve and underestimation of potency (higher IC50).
-
-
Initiation: Add 55 µL of 4-HPP substrate to start the reaction.
-
Detection: Immediately place in a plate reader (e.g., Tecan, Molecular Devices). Monitor Absorbance at 318 nm every 20 seconds for 10–15 minutes.
-
Quantification: Calculate the slope (ΔA318/min) of the linear portion of the curve.
Protocol 2: Orthogonal HPLC Assay
Use this method to validate hits or if the coupled assay shows interference (e.g., if a compound inhibits HGD or absorbs at 318 nm).
Principle: Direct separation and quantification of the HGA product.
-
Reaction: Perform the reaction as above (steps 1-4) in microcentrifuge tubes, but omit the HGD coupling enzyme .
-
Termination: Stop the reaction after 10 minutes by adding an equal volume of 20% (v/v) Acetic Acid or 1% Perchloric Acid .
-
Clarification: Centrifuge at 12,000 x g for 5 minutes.
-
HPLC Conditions:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5 µm, 4.6 x 150 mm).
-
Mobile Phase: A: 0.1% Acetic Acid in Water; B: Acetonitrile.[11]
-
Gradient: 5% B to 50% B over 15 minutes.
-
Detection: UV at 290 nm (HGA max).
-
Retention Time: HGA elutes early; 4-HPP elutes later.
-
-
Analysis: Integrate the HGA peak area.
Data Analysis & Expected Results
IC50 Calculation
Convert the reaction rates (
Fit the data to the 4-Parameter Logistic (4PL) Equation (Hill Equation):
Reference Values
-
This compound IC50 (Plant HPPD): Typically 50 – 300 nM depending on the species (Arabidopsis vs. Zea mays) and pre-incubation time.
-
Mode of Inhibition: Competitive with respect to 4-HPP.[9]
-
Tight-Binding Limit: If
, the IC50 will approach . Ensure is kept low (< 50 nM) for accurate determination.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| No Activity in Control | Fe(II) oxidation | Ensure Ascorbate is fresh. Use degassed buffers. Add FeSO₄ immediately before use. |
| Non-Linear Progress Curve | Substrate depletion or Product inhibition | Reduce enzyme concentration or shorten assay time. |
| Variable IC50 | Pre-incubation timing | Standardize pre-incubation (e.g., exactly 20 min). Triketones are time-dependent. |
| High Background at 318nm | Compound interference | Use the HPLC orthogonal method. |
References
-
Moran, G. R. (2005). 4-Hydroxyphenylpyruvate dioxygenase.[1][3][7][8][9][11][12][13][14][15][16] Archives of Biochemistry and Biophysics, 433(1), 117-128. Link
-
Garcia, I., et al. (1999). Isolation and characterization of a cDNA encoding 4-hydroxyphenylpyruvate dioxygenase from Arabidopsis thaliana. Plant Physiology, 119(4), 1507-1516. Link
-
Ndikuryayo, F., et al. (2017). Molecular insights into the mechanism of 4-hydroxyphenylpyruvate dioxygenase inhibition: Enzyme kinetics, X-ray crystallography and computational simulations. Journal of Structural Biology, 199(2), 114-125. Link
-
Wang, D., et al. (2015).[6][8] Design, synthesis and herbicidal activity of novel beta-triketone derivatives. Pest Management Science, 71(8), 1122-1132. Link
-
Santucci, A., et al. (2017). Antibodies against 4-hydroxyphenylpyruvate dioxygenase (HPPD) from Arabidopsis thaliana: An innovative tool for the detection of the herbicide target. PLOS ONE, 12(7), e0181961. Link
Sources
- 1. uniprot.org [uniprot.org]
- 2. academic.oup.com [academic.oup.com]
- 3. 4-Hydroxyphenylpyruvate dioxygenase - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 4-Hydroxyphenylpyruvate dioxygenase (HPPD)-inhibiting herbicides: past, present, and future | Weed Technology | Cambridge Core [cambridge.org]
- 6. Combination of Virtual Screening Protocol by in Silico toward the Discovery of Novel 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessing the effects of β-triketone herbicides on HPPD from environmental bacteria using a combination of in silico and microbiological approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Combination of Virtual Screening Protocol by in Silico toward the Discovery of Novel 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors [frontiersin.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. 4-Hydroxyphenylpyruvate Dioxygenase Catalysis: IDENTIFICATION OF CATALYTIC RESIDUES AND PRODUCTION OF A HYDROXYLATED INTERMEDIATE SHARED WITH A STRUCTURALLY UNRELATED ENZYME - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of 4-hydroxyphenylpyruvate dioxygenase by 2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione and 2-(2-chloro-4-methanesulfonylbenzoyl)-cyclohexane-1,3-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A novel enzymatic assay for the identification of 4-hydroxyphenylpyruvate dioxygenase modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel bacterial bioassay for a high-throughput screening of 4-hydroxyphenylpyruvate dioxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. croplifeeurope.eu [croplifeeurope.eu]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Enhancing Sulcotrione Recovery from Clay-Rich Soil Samples
This guide provides a comprehensive resource for researchers, scientists, and professionals in drug development facing challenges in the extraction and quantification of Sulcotrione from complex, clay-heavy soil matrices. We offer in-depth troubleshooting, validated protocols, and a deeper understanding of the underlying scientific principles to optimize your analytical workflow.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding this compound analysis in challenging soil types.
Q1: Why are my this compound recovery rates from clay-heavy soil consistently low?
Low recovery of this compound from clay-rich soils is primarily due to its strong adsorption to clay particles.[1][2] Clay content is a major factor influencing the adsorption of this compound.[1][2] The high surface area and cation exchange capacity of clay minerals facilitate strong binding interactions with the this compound molecule, making its extraction difficult. Additionally, sandy loam and clay soils have been shown to have the strongest adsorption capacity for this herbicide.[3]
Q2: What is the most critical initial step to improve this compound recovery from my soil samples?
A thorough and consistent sample homogenization is the most critical first step. Clay-rich soils are prone to aggregation, which can trap this compound molecules and limit solvent access. Air-drying, grinding, and sieving the soil sample to a uniform particle size significantly increases the surface area available for extraction, leading to improved recovery rates. Proper sample handling, including refrigeration or freezing of collected samples, is also crucial to minimize microbial degradation of the analyte before analysis.[4]
Q3: How does the pH of my extraction solvent impact this compound recovery?
The pH of the extraction solvent is a critical parameter. This compound is a weak acid, and its solubility and partitioning behavior are influenced by pH. While some studies suggest that soil pH has little influence on this compound adsorption, the pH of the extraction solution can be optimized to enhance its recovery.[1][5] Using a slightly acidic extraction solvent can help to protonate this compound, making it more soluble in organic solvents and facilitating its transfer from the soil matrix into the extraction solvent.[5][6]
Q4: Are there any specific safety precautions I should take when handling this compound?
While this compound has relatively low toxicity, it is essential to handle it with appropriate safety measures. As a 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor, it can have biological effects.[3][7] Always work in a well-ventilated area, wear appropriate personal protective equipment (PPE) including gloves and safety glasses, and consult the Safety Data Sheet (SDS) for detailed handling and disposal instructions.
Part 2: In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during the this compound extraction and analysis workflow.
Issue 1: Persistently Low and Variable Recovery Rates
Low and inconsistent recoveries are the most frequent challenges. The following troubleshooting steps address the key factors influencing extraction efficiency.
Potential Cause A: Suboptimal Extraction Solvent
-
The "Why": The solvent must effectively disrupt the adsorptive forces between this compound and the clay particles. A single solvent may not possess the required polarity range to both wet the soil matrix and solubilize the analyte efficiently.
-
Solution: Employ a binary or ternary solvent mixture. Acetonitrile is a widely used and effective solvent for extracting pesticides from soil.[8][9] A mixture of acetonitrile and water is a good starting point. The addition of a small amount of acid, such as formic or acetic acid, can further enhance extraction efficiency by modifying the pH and improving this compound's solubility in the organic phase.[5]
Table 1: Recommended Starting Solvent Systems for this compound Extraction
| Solvent System | Ratio (v/v) | Modifier | Rationale |
| Acetonitrile:Water | 80:20 | 0.1% Formic Acid | Balances polarity for effective wetting and solubilization, with acid to enhance analyte transfer. |
| Methanol:Water | 90:10 | 0.1% Acetic Acid | An alternative polar solvent system, also benefiting from acidification. |
| Acetone | 100% | None | A less common but potentially effective option for certain soil types. |
Potential Cause B: Insufficient Sample-Solvent Interaction
-
The "Why": Clay particles tend to agglomerate, which can physically entrap this compound molecules, preventing the extraction solvent from reaching them.
-
Solution: Implement a vigorous and extended extraction technique. Mechanical shaking, vortexing, and ultrasonication are all effective methods for breaking up soil aggregates and ensuring intimate contact between the soil and the solvent. An extraction time of at least 30 minutes with continuous agitation is recommended. For particularly challenging matrices, a second extraction of the soil pellet with fresh solvent can significantly improve recovery.
Experimental Protocol: Optimized Solvent Extraction
-
Accurately weigh approximately 10 g of your prepared, homogenized soil sample into a 50 mL polypropylene centrifuge tube.
-
Add 20 mL of the chosen extraction solvent (e.g., 80:20 Acetonitrile:Water with 0.1% Formic Acid).
-
Vortex the tube for 1 minute to ensure the soil is fully dispersed in the solvent.
-
Place the tube in an ultrasonic bath for 30 minutes to facilitate desorption.
-
Centrifuge the sample at ≥4000 rpm for 10 minutes to pellet the soil particles.
-
Carefully decant the supernatant into a clean tube for the subsequent cleanup step.
Issue 2: Significant Matrix Effects in LC-MS/MS Analysis
High matrix effects, observed as ion suppression or enhancement, can lead to inaccurate quantification.
Potential Cause: Co-extraction of Interfering Matrix Components
-
The "Why": Clay-heavy soils are complex matrices containing a variety of organic and inorganic compounds that can be co-extracted with this compound. These co-extractives can interfere with the ionization process in the mass spectrometer source.
-
Solution: A dedicated sample cleanup step is essential. Solid-Phase Extraction (SPE) is a highly effective and widely used technique for removing interfering substances from sample extracts.[10][11] For this compound, a C18 or polymeric reversed-phase sorbent is a suitable choice.
Diagram 1: Troubleshooting Workflow for Low Recovery and High Matrix Effects
Caption: A logical workflow for troubleshooting common issues in this compound analysis.
Experimental Protocol: Solid-Phase Extraction (SPE) Cleanup
-
Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water. Ensure the sorbent does not go dry.
-
Loading: Load the supernatant from the extraction step onto the conditioned SPE cartridge at a slow, controlled flow rate (1-2 drops per second).
-
Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.
-
Elution: Elute the this compound from the cartridge with 5 mL of acetonitrile into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C. Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase of your LC-MS/MS method.
Issue 3: Poor Chromatographic Peak Shape and Reproducibility
Distorted peaks and inconsistent retention times can compromise data quality.
Potential Cause: Inappropriate Reconstitution Solvent
-
The "Why": If the final sample extract is reconstituted in a solvent that is significantly stronger (i.e., has a higher elution strength) than the initial mobile phase, it can cause the analyte to move too quickly through the initial part of the analytical column, leading to peak fronting and broadening.
-
Solution: Always reconstitute the final, dried extract in a solvent that is identical to or weaker than the starting mobile phase of your chromatographic gradient. This ensures proper focusing of the analyte at the head of the column, resulting in sharp, symmetrical peaks.
Diagram 2: The Critical Role of Reconstitution Solvent in Chromatography
Caption: Comparison of the chromatographic effects of correct and incorrect reconstitution solvent choice.
By systematically applying these troubleshooting principles and protocols, you can significantly enhance the accuracy, precision, and reliability of your this compound analysis in challenging clay-heavy soil matrices.
References
-
Chaabane, H., Cooper, J. F., Azouzi, L., & Coste, C. M. (2005). Influence of soil properties on the adsorption-desorption of this compound and its hydrolysis metabolites on various soils. Journal of Agricultural and Food Chemistry, 53(10), 4091–4095. [Link]
-
Rocaboy-Faquet, E., et al. (2021). Novel bacterial bioassay for a high-throughput screening of 4-hydroxyphenylpyruvate dioxygenase inhibitors. ResearchGate. [Link]
-
Chaabane, H., et al. (2008). Behaviour of this compound and mesotrione in two soils. Pest Management Science, 64(1), 86-93. [Link]
-
Barchanska, H., et al. (2004). Quantification of the new triketone herbicides, this compound and mesotrione, and other important herbicides and metabolites, at the ng/l level in surface waters using liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1032(1-2), 105-111. [Link]
-
U.S. Environmental Protection Agency. (2007). Method 535: Measurement of Chloroacetanilide and Other Acetamide Herbicides and their Degradation Products in Drinking Water by Solid Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS). [Link]
-
Li, Y., et al. (2014). Herbicide this compound. ResearchGate. [Link]
-
Calvayrac, C., et al. (2012). Isolation and characterisation of a bacterial strain degrading the herbicide this compound from an agricultural soil. Pest Management Science, 68(3), 356-363. [Link]
-
Grainews. (2019, March 18). Check your soil for herbicide residue. [Link]
-
Rola, H., et al. (2020). Effect of Adjuvants and pH Adjuster on the Efficacy of this compound Herbicide. MDPI. [Link]
-
Analecta. (2023). SOLID-PHASE EXTRACTION AS PROMISING SAMPLE PREPARATION METHOD FOR COMPOUNDS OF EMERGING CONCERNS ANALYSIS. [Link]
-
Grains Research and Development Corporation. (2022, February 10). Soil and plant tissue testing for herbicide residues – how can it help. [Link]
-
ResearchGate. (n.d.). Efficacy (%) of this compound depending on adjuvants and pH adjuster. [Link]
-
Reddit. (2020, August 3). What management practice can be done to remove herbicides/pesticide from the soil on a farm? [Link]
-
International Journal of Current Research. (n.d.). Recent Developments in Clean up Techniques of Pesticide Residue Analysis for Toxicology Study: A Critical Review. [Link]
-
ResearchGate. (n.d.). Proposed biodegradative pathways of this compound described (A) at neutral and basic pH in soils. [Link]
-
MDPI. (2020). Effect of Adjuvants and pH Adjuster on the Efficacy of this compound Herbicide. [Link]
-
Journal of the Chilean Chemical Society. (2004). S creening and determination of pesticides in soil using continuous subcritical water extraction and gas chromatography–mass s. [Link]
-
LabRulez LCMS. (2024, September 25). Sample Cleanup: Method Development for Solid Phase Extraction and Beyond. [Link]
-
KZN Agriculture & Rural Development. (2000, October 4). ANALYTICAL METHODS USED BY THE SOIL FERTILITY AND ANALYTICAL SERVICES SECTION. [Link]
-
ResearchGate. (n.d.). Comparison of solid-phase extraction sorbents for cleanup in pesticide residue analysis of fresh fruits and vegetables. [Link]
-
NC State Extension Publications. (2022, April 20). Manage Compost and Soil Contaminated with Broadleaf Herbicides in Residential, School, and Community Gardens. [Link]
-
MDPI. (2023, September 23). Bacteria, Fungi, and Enzymes in Soil Treated with this compound and Terbuthylazine. [Link]
-
ACS Publications. (2002, June 1). Determination of Mesotrione Residues and Metabolites in Crops, Soil, and Water by Liquid Chromatography with Fluorescence Detection. [Link]
-
National Center for Biotechnology Information. (n.d.). First Clarification of the Mechanism of Action of the Apple Glycosyltransferase MdUGT91AJ2 Involved in the Detoxification Metabolism of the Triketone Herbicide this compound. [Link]
-
ResearchGate. (n.d.). Delayed degradation in soil of foliar herbicides glyphosate and this compound previously absorbed by plants: Consequences on herbicide fate and risk assessment. [Link]
-
National Center for Biotechnology Information. (n.d.). The Validation of an Analytical Method for Sulfentrazone Residue Determination in Soil Using Liquid Chromatography and a Comparison of Chromatographic Sensitivity to Millet as a Bioindicator Species. [Link]
-
Washington State University. (2017, December 10). Effects of pH on Herbicide Activity. [Link]
Sources
- 1. Influence of soil properties on the adsorption-desorption of this compound and its hydrolysis metabolites on various soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of soil properties on the adsorption-desorption of this compound and its hydrolysis metabolites on various soils. | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. grdc.com.au [grdc.com.au]
- 5. Effect of Adjuvants and pH Adjuster on the Efficacy of this compound Herbicide [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Quantification of the new triketone herbicides, this compound and mesotrione, and other important herbicides and metabolites, at the ng/l level in surface waters using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. analecta.hu [analecta.hu]
Technical Support Center: Stabilizing Sulcotrione Stock Solutions
This guide provides in-depth technical and practical information for researchers, scientists, and drug development professionals on the preparation and long-term storage of Sulcotrione stock solutions. Adherence to these guidelines is critical for ensuring experimental reproducibility and the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What is the most appropriate solvent for preparing a high-concentration this compound stock solution?
For initial high-concentration stock solutions, high-purity, anhydrous-grade organic solvents are required. This compound's solubility is highest in solvents like acetone and acetonitrile.[1] For biological applications where subsequent dilution into aqueous media is necessary, Dimethyl Sulfoxide (DMSO) is a common and effective choice. It is crucial to use anhydrous DMSO and store it properly to prevent water absorption, as moisture can compromise the long-term stability of this compound.
Q2: What are the optimal storage conditions for long-term stability of this compound stock solutions?
For maximal stability, stock solutions should be stored under the following conditions:
-
Temperature: Store at or below -20°C. Some guidelines for similar compounds suggest that storage at temperatures as low as -30°F is acceptable.[2] The general principle is to keep the storage environment cool and dry, typically between 40°F and 100°F (4°C and 38°C) for general pesticides, but colder is preferred for long-term analytical stocks.[2][3][4]
-
Light: Protect from light. This compound is susceptible to photodegradation.[5][6] Stock solutions must be stored in amber glass vials or wrapped in aluminum foil to prevent exposure to UV and ambient light.[7]
-
Container: Use chemically inert glass containers with airtight seals, such as screw-cap vials with PTFE septa, to prevent solvent evaporation and moisture entry.[7] Do not use plastic containers, as they may react with or absorb the analyte.[7]
Q3: How does pH affect the stability of this compound, particularly in aqueous working solutions?
This compound is a weak acid with a pKa of 2.87.[8] Its stability is significantly influenced by pH.
-
Acidic to Neutral pH: this compound is more stable in acidic to neutral solutions. Degradation pathways can be pH-dependent, with different metabolites forming under acidic versus neutral or basic conditions.[9]
-
Alkaline pH (pH > 7): Alkaline conditions promote hydrolysis, a chemical process that degrades the pesticide into inactive forms.[10] This degradation is often irreversible and can significantly reduce the effective concentration of your working solutions. Therefore, preparing large batches of this compound in alkaline-buffered aqueous solutions for long-term storage is strongly discouraged.
Q4: How long can I realistically store a this compound stock solution without significant degradation?
When prepared in a high-quality anhydrous solvent (e.g., DMSO, Acetonitrile) and stored correctly at -20°C or below, protected from light, a this compound stock solution can be expected to remain stable for several months. However, for critical applications, it is best practice to prepare fresh stock solutions or re-qualify the concentration of older stocks after 3-6 months.
Q5: How can I verify the concentration and integrity of my stock solution after a period of storage?
Verification is a critical quality control step. The most reliable method is High-Performance Liquid Chromatography (HPLC) with UV detection. By comparing the peak area of the stored solution against a freshly prepared standard of known concentration, you can accurately determine if any degradation has occurred. A significant decrease in the main this compound peak or the appearance of new peaks would indicate degradation.
Troubleshooting Guide
This section addresses common issues encountered during the preparation and storage of this compound solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation in Stock Solution Upon Freezing | The concentration of this compound exceeds its solubility limit in the chosen solvent at low temperatures. | 1. Gently warm the vial to room temperature and vortex thoroughly to redissolve the precipitate. Ensure it is fully dissolved before use.2. If precipitation persists, consider preparing a new stock solution at a slightly lower concentration.3. Aliquot the stock solution into smaller, single-use volumes to minimize repeated freeze-thaw cycles, which can promote precipitation. |
| Inconsistent Experimental Results | The stock solution may have degraded due to improper storage (light exposure, moisture, wrong pH) or has been stored for too long. | 1. Verify Storage Conditions: Ensure the solution was stored at ≤-20°C, protected from light, and in a tightly sealed vial.[3][4]2. Check Solvent Quality: If using DMSO, ensure it was an anhydrous grade and properly stored to prevent water absorption.3. Re-qualify Concentration: Use HPLC or a similar analytical method to confirm the concentration against a freshly prepared standard.4. Prepare Fresh Stock: If degradation is suspected or confirmed, discard the old stock and prepare a new one following the protocol below. |
| This compound Powder Fails to Dissolve | The solvent may be inappropriate or of poor quality, or the concentration attempted is too high. | 1. Confirm Solvent Suitability: Ensure you are using a recommended solvent like high-purity DMSO, acetone, or acetonitrile.[1]2. Improve Solubilization: Use gentle warming (not to exceed 40°C) and sonication to aid dissolution.3. Check Saturation: Refer to solubility data. You may be attempting to create a solution that is beyond the saturation point of the solvent. |
Key Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in Anhydrous DMSO
Objective: To prepare a stable, high-concentration primary stock solution for long-term storage.
Materials:
-
This compound (powder, high purity)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Amber glass vial with a PTFE-lined screw cap
-
Sterile syringes and needles or appropriate micropipettes
Procedure:
-
Pre-calculation: Determine the mass of this compound needed. (Molecular Weight of this compound: 328.78 g/mol ).
-
For 1 mL of a 100 mM solution: 0.1 mol/L * 0.001 L * 328.78 g/mol = 0.03288 g = 32.88 mg.
-
-
Weighing: Accurately weigh 32.88 mg of this compound powder and transfer it into a clean, dry amber glass vial.
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO to the vial using a calibrated pipette.
-
Dissolution: Cap the vial tightly and vortex until the powder is completely dissolved. Gentle warming (e.g., water bath at 30-37°C) or brief sonication can be used to facilitate dissolution if necessary.
-
Labeling & Storage: Clearly label the vial with the compound name, concentration, solvent, preparation date, and your initials. Wrap the vial in parafilm to ensure a tight seal. Store immediately at -20°C or -80°C, protected from light.
Visualizing Key Concepts
Factors Leading to this compound Degradation
The following diagram illustrates the primary environmental factors that can lead to the degradation of this compound in solution. Proper storage protocols are designed to mitigate these factors.
Caption: Key factors causing this compound degradation and corresponding protective measures.
Troubleshooting Workflow for Stock Solution Issues
This decision tree provides a logical workflow for diagnosing and resolving common problems with this compound stock solutions.
Sources
- 1. hpc-standards.com [hpc-standards.com]
- 2. PI-123/PI160: Storage Limitation Statements: Temperature—Herbicides [ask.ifas.ufl.edu]
- 3. umass.edu [umass.edu]
- 4. Storage of Pesticides [npic.orst.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Effect of water pH on the stability of pesticides - MSU Extension [canr.msu.edu]
Minimizing Sulcotrione photodegradation during sample transport and handling
A Guide to Minimizing Photodegradation During Transport and Handling
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with the triketone herbicide, sulcotrione. Due to its photosensitive nature, maintaining the integrity of this compound samples from collection to analysis is critical for accurate and reproducible results. This resource provides in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) to help you minimize photodegradation at every step of your experimental workflow.
The Challenge: this compound's Sensitivity to Light
This compound, a widely used herbicide, is known to be susceptible to degradation upon exposure to light, particularly UV radiation. This photodegradation process is not trivial; it can significantly alter the chemical structure of the molecule, leading to the formation of degradation products and a decrease in the concentration of the parent compound in your samples. The primary photodegradation pathway involves an intramolecular cyclization to form a chromone derivative.[1][2][3] This process can be accelerated by factors such as the presence of maize cuticular wax.[1] In aqueous solutions, the degradation follows first-order kinetics, with half-lives reported to be between 3 and 50 hours under UV-B and simulated solar radiation.[4][5]
Failure to protect this compound samples from light can lead to:
-
Inaccurate quantification: Underestimation of the true this compound concentration.
-
Poor reproducibility: High variability between replicate samples and experiments.
-
Misinterpretation of results: Attributing effects to the parent compound that may be influenced by its degradants.
This guide provides a systematic approach to mitigate these risks.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in my samples?
A1: The primary cause of degradation is exposure to light, specifically ultraviolet (UV) radiation present in sunlight and many artificial light sources. This process, known as photodegradation, alters the chemical structure of this compound.[1][4][5]
Q2: How quickly can this compound degrade?
A2: The degradation rate is dependent on the light source, intensity, and the sample matrix. In aqueous solutions exposed to UV or simulated sunlight, the photolysis half-life can range from as short as 3 hours to 50 hours.[4][5] This highlights the critical need for protection from the moment of sampling.
Q3: Can I see the degradation happening?
A3: No, photodegradation is a molecular-level process and does not typically result in a visible change to the sample solution. The only way to detect it is through analytical methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6]
Q4: Is it sufficient to just keep my samples in the lab, away from direct sunlight?
A4: While avoiding direct sunlight is crucial, standard laboratory lighting can also contribute to photodegradation, albeit at a slower rate. For maximum sample integrity, it is best practice to protect samples from all light sources as much as possible throughout the entire workflow.[7]
Q5: What are the main degradation products of this compound?
A5: The main photoproduct of this compound is a chromone derivative formed through intramolecular cyclization.[1][2][3] Other minor degradation products may also be formed depending on the conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or inconsistent this compound concentrations in analytical results. | Photodegradation during sample collection, transport, or handling. | Review your entire sample handling workflow. Implement the use of amber vials or foil-wrapped containers immediately upon collection. Ensure samples are kept cool and dark during transport and storage. |
| Appearance of unexpected peaks in chromatograms. | Formation of photodegradation products. | Protect samples from light at all stages. Compare the retention times of unknown peaks with those of known this compound degradants if standards are available. |
| Poor reproducibility between replicate samples. | Inconsistent light exposure between samples. | Standardize your sample handling protocol to ensure all samples are treated identically with respect to light exposure. Work in a dimly lit area when handling samples.[7] |
| Gradual decrease in the concentration of stock solutions. | Photodegradation of the stock solution over time. | Store stock solutions in amber glass vials in a refrigerator or freezer. Aliquot stock solutions to minimize the number of times the main stock is exposed to light and temperature fluctuations. |
Experimental Protocols: A Step-by-Step Guide to Minimizing Photodegradation
This section provides detailed protocols for the transport and handling of this compound samples. The underlying principle is to create a "chain of darkness" from the point of collection to the moment of analysis.
Protocol 1: Sample Collection and Field Handling
-
Container Selection:
-
Primary Choice: Use amber glass vials with Teflon-lined caps. Amber glass is designed to block a significant portion of UV and visible light.[8][9]
-
Alternative: If amber vials are unavailable, use clear glass vials and immediately wrap them securely in aluminum foil.[10][11] Opaque polypropylene tubes can also be used.[12]
-
-
Immediate Protection: The moment the sample is collected, it should be placed in the light-protective container.
-
Labeling: Label the container clearly and legibly. If using foil, apply the label to the outside of the foil.
-
Cooling: Place the protected samples in a cooler with ice packs immediately after collection.[13]
Protocol 2: Sample Transport
-
Secure Transport: Ensure the sample containers are securely packed in the cooler to prevent breakage and spillage.[14]
-
Temperature Maintenance: The goal is to keep the samples chilled (approximately 4°C) during transport.[15][16] This slows down not only potential photodegradation but also other chemical and biological degradation processes.
-
Minimize Transit Time: Transport the samples to the laboratory as quickly as possible.[17]
-
Documentation: Keep a sample log with collection times and transport conditions.
Protocol 3: Laboratory Handling and Storage
-
Receipt and Storage: Upon arrival at the lab, immediately transfer the samples to a refrigerator or freezer, depending on the required storage conditions for your specific analysis. The storage area should be dark.
-
Working Environment: When preparing samples for analysis (e.g., dilution, extraction), work in a dimly lit area of the laboratory. Avoid working directly under overhead lights for extended periods.[7]
-
Minimize Exposure: Only unwrap or uncap samples immediately before you are ready to process them. If there are any delays, re-wrap or cover the samples.
-
Analytical Instruments: If using an autosampler, use amber autosampler vials or cover the sample tray with a light-blocking cover if the instrument allows.
Visualizing the Workflow and Degradation Pathway
To further clarify the recommended procedures and the underlying science, the following diagrams are provided.
Workflow for Minimizing this compound Photodegradation
Caption: Recommended workflow for this compound sample handling.
Simplified Photodegradation Pathway of this compound
Caption: this compound's primary photodegradation pathway.
Data Summary: Factors Influencing this compound Stability
| Factor | Effect on this compound Stability | Recommendation | Reference |
| Light Exposure | High | Minimize exposure to all light sources, especially sunlight and UV lamps. Use amber or foil-wrapped containers. | [1][4][5] |
| Temperature | Moderate | Keep samples chilled (e.g., 4°C) during transport and storage to slow degradation kinetics. | [13][15][16] |
| pH (in aqueous solution) | High | Be aware that photodegradation is pH-dependent. Maintain consistent pH across samples if this is a variable in your experiments. | [4][5] |
| Sample Matrix | Variable | Degradation can be faster on surfaces like plant waxes. The principles of light and temperature protection apply to all sample types. | [1] |
References
-
Labtag Blog. (2024, October 31). 5 Tips for Handling Photosensitive Reagents. [Link]
-
Chaabane, H., et al. (2007). Photodegradation of this compound in various aquatic environments and toxicity of its photoproducts for some marine micro-organisms. Water Research, 41(8), 1781-1789. [Link]
-
Chaabane, H., et al. (2007). Photodegradation of this compound in various aquatic environments and toxicity of its photoproducts for some marine micro-organisms. ResearchGate. [Link]
-
The University of Texas Health Science Center at San Antonio. Special Handling. [Link]
-
Specimen Handling & Lab Setup Guide. (2026, January 17). Which Laboratory Tests Require Special Handling?[Link]
-
Brainly. (2023, October 25). How should light-sensitive samples be prepared for transport?[Link]
-
Pharmaguideline. (2015, February 15). Protection of Light Sensitive Products. [Link]
-
Richard, C., et al. (2006). Phototransformation of the Herbicide this compound on Maize Cuticular Wax. Environmental Science & Technology, 40(9), 2979-2983. [Link]
-
ResearchGate. Mass spectrum characteristics of this compound and its by-products identified in photolysis studies. [Link]
-
Wiszniowski, J., et al. (2009). Photodegradation product of this compound and the physiological response of maize (Zea mays) and white mustard (Sinapis alba). Chemosphere, 74(5), 659-665. [Link]
-
Occupational Safety and Health Administration. Chloropicrin. [Link]
-
Archives of Environmental Protection. Photoproducts of this compound in water. [Link]
-
Warde Medical Laboratory. Specimen Collection and Transport. [Link]
-
ResearchGate. (2025, August 6). Phototransformation of the Herbicide this compound on Maize Cuticular Wax. [Link]
-
Alpha Analytical. Sampling Reference Guides. [Link]
-
White Water Associates. (2019, September 17). Table 1 - Methods, Sample Containers, Preservation, Hold Time. [Link]
-
Proper Use, Storage and Handling of Pesticides, Herbicides, and Fertilizers. [Link]
-
WETLAB. Sample Storage and Transportation. [Link]
-
University of Kentucky. Transporting and Storing Pesticides Safely. [Link]
-
Singapore Accreditation Council. (2019, March 29). Guidance Notes MED 001 Sample Collection for Medical Testing. [Link]
-
Camlab. Problems Storing Light Sensitive Reagents? We have a Solution. [Link]
-
U.S. Environmental Protection Agency. (2016, September 14). EPA Region 9 Sample Container and Preservation List. [Link]
-
Wiszniowski, J., et al. (2009). Photodegradation product of this compound and the physiological response of maize (Zea mays) and white mustard (Sinapis alba). PubMed. [Link]
-
Amenity Forum. (2024, January 2). Guidance Note Handling & Storage of Pesticides. [Link]
-
Corteva Agriscience. Bulk Storage and Handling Guide. [Link]
-
UMass Amherst. Pesticide Storage, Handling and Disposal. [Link]
-
MDPI. (2021, November 6). Photodegradation of Flucetosulfuron, a Sulfonylurea-Based Herbicide in the Aqueous Media Is Influenced by Ultraviolet Irradiation. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Photodegradation product of this compound and the physiological response of maize (Zea mays) and white mustard (Sinapis alba) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photodegradation of this compound in various aquatic environments and toxicity of its photoproducts for some marine micro-organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 8. Environmental Sampling Bottles | Fisher Scientific [fishersci.com]
- 9. wardelab.com [wardelab.com]
- 10. brainly.com [brainly.com]
- 11. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]
- 12. camlab.co.uk [camlab.co.uk]
- 13. Best practices for handling chemical reagents to prevent cross-contamination | Quimivita [quimivita.com]
- 14. Storage and Transportation of Herbicides | Triangle Gardener Magazine [trianglegardener.com]
- 15. alphalab.com [alphalab.com]
- 16. white-water-associates.com [white-water-associates.com]
- 17. maxlabfurniture.com [maxlabfurniture.com]
Validation & Comparative
Comparative efficacy of Sulcotrione vs. Mesotrione on broadleaf weeds
Content Type: Comparative Efficacy Guide Target Audience: Researchers, Application Scientists, and Agrochemical Developers
Executive Summary: The Triketone Evolution
Sulcotrione (1st Generation) and Mesotrione (2nd Generation) represent a critical lineage in the triketone herbicide family (HPPD inhibitors). While both share the same fundamental mode of action, Mesotrione represents a significant optimization in structural stability, potency, and application flexibility.
-
The Verdict: Mesotrione is the superior active ingredient (AI) for modern resistance management and broad-spectrum control. It achieves comparable or superior efficacy at ~25-30% of the application rate of this compound (100–150 g ai/ha vs. 300–450 g ai/ha).
-
Key Differentiator: Mesotrione exhibits greater systemic mobility and soil residual activity due to optimized physicochemical properties (pKa/solubility balance), allowing for both pre- and post-emergence utility. This compound is primarily limited to post-emergence applications with narrower timing windows.
Mechanistic Foundation: HPPD Inhibition[1][2]
Both compounds function as competitive inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD) . This enzyme is a critical checkpoint in the biosynthesis of plastoquinone and
The Cascade of Failure:
-
Inhibition: The triketone moiety chelates the Fe(II) cofactor within the HPPD active site.
-
Depletion: This blocks the conversion of 4-hydroxyphenylpyruvate (HPPA) to homogentisate (HGA).
-
Plastoquinone Starvation: Without HGA, the plant cannot synthesize plastoquinone (a cofactor for phytoene desaturase).
-
Carotenoid Arrest: Phytoene desaturase fails, halting carotenoid production.
-
Photo-Bleaching: Without carotenoids to quench triplet chlorophyll and singlet oxygen, UV light destroys chlorophyll, leading to the characteristic "bleaching" phenotype.
Visualization: The HPPD Inhibition Pathway
Figure 1: Mechanism of Action. Triketones interrupt the pathway at the HPPD junction, causing downstream failure of photoprotection.
Physicochemical Profile & Comparative Potency
The structural evolution from this compound to Mesotrione involved the addition of a methylsulfonyl group and nitro-substitution, dramatically altering the pKa and lipophilicity.
Table 1: Physicochemical & Efficacy Comparison
| Feature | This compound | Mesotrione | Implication |
| Chemical Class | Triketone (1st Gen) | Triketone (2nd Gen) | Mesotrione is the industry standard. |
| Molecular Weight | 328.8 g/mol | 339.32 g/mol | Similar size, distinct substitution. |
| Ionization (pKa) | 2.87 (Weak Acid) | 3.12 (Weak Acid) | Both are anionic at physiological pH (7.0), aiding phloem mobility. |
| Solubility (20°C) | 165 mg/L | 1500 mg/L (pH 7) | Mesotrione is significantly more soluble, enhancing soil availability and root uptake. |
| Use Rate (g ai/ha) | 300 – 450 | 75 – 225 | Mesotrione is ~3x more potent per gram. |
| Application Timing | POST-emergence (Primary) | PRE & POST | Mesotrione offers residual soil activity.[1] |
| Soil Half-Life | 15–45 days | 5–32 days | Mesotrione dissipates slightly faster, reducing carryover risk. |
Expert Insight: The higher water solubility of Mesotrione (at neutral pH) combined with its specific pKa allows it to re-solubilize in soil pore water after rainfall, providing "reach-back" control on germinating weed seeds. This compound lacks this flexibility, functioning primarily as a foliar contact tool.
Efficacy Spectrum: Broadleaf Focus
Both herbicides excel against broadleaf weeds, but Mesotrione provides a "cleaner" field at lower doses.
Primary Targets (High Sensitivity)
-
Chenopodium album (Common Lambsquarters)
-
Abutilon theophrasti (Velvetleaf)
-
Xanthium strumarium (Cocklebur)[2]
-
Solanum nigrum (Black Nightshade)
Dose-Response Differential
Experimental data indicates that to achieve GR90 (90% Growth Reduction) on Chenopodium album:
-
This compound requires ~300 g ai/ha.
-
Mesotrione requires ~70–100 g ai/ha.
Resistance Watch
Metabolic resistance (via cytochrome P450 overexpression) has been documented in Amaranthus palmeri and Amaranthus tuberculatus against Mesotrione. Because this compound shares the same MOA and metabolic vulnerability, cross-resistance is confirmed . Switching to this compound is not a viable resistance management strategy for Mesotrione-resistant biotypes.
Experimental Protocol: Whole-Plant Dose-Response Bioassay
To validate efficacy or resistance levels in your own facility, use this standardized protocol. This method is self-validating via the inclusion of known susceptible checks.
Objective: Determine GR50 (Growth Reduction 50%) values for a target weed population.
Protocol Workflow
-
Plant Material:
-
Collect seeds from suspect population (F0).
-
Include a known Susceptible Standard (S-Type) for normalization.
-
Pre-germinate in Petri dishes to ensure uniform growth stage.
-
-
Establishment:
-
Transplant seedlings to 10cm pots (sandy loam soil).
-
Grow to 3-4 leaf stage (approx. 10-14 days) in greenhouse (25°C/20°C day/night).
-
-
Treatment (The Logarithmic Series):
-
Calibrate sprayer to deliver 200 L/ha at 200 kPa.
-
Mesotrione Rates: 0, 1/8x, 1/4x, 1/2x, 1x, 2x, 4x, 8x (where 1x = 105 g ai/ha).
-
Adjuvant: Must include 1% v/v Methylated Seed Oil (MSO) + 2.5% v/v UAN (Urea Ammonium Nitrate). Note: Triketones are highly adjuvant-dependent.
-
-
Assessment:
-
7 DAT (Days After Treatment): Visual injury (0-100% bleaching).
-
21 DAT: Harvest above-ground biomass. Dry at 60°C for 72h. Weigh.
-
-
Analysis:
-
Fit data to a 4-Parameter Log-Logistic Model using R (drc package).
-
Calculate Resistance Factor (RF) =
.
-
Visualization: Experimental Logic Flow
Figure 2: Standardized Whole-Plant Dose-Response Workflow for HPPD Inhibitors.
References
-
Mitchell, G., et al. (2001). "Mesotrione: a new selective herbicide for use in maize." Pest Management Science. Link
-
Beaudegnies, R., et al. (2009). "Herbicidal 4-hydroxyphenylpyruvate dioxygenase inhibitors—A review of the triketone chemistry."[3] Bioorganic & Medicinal Chemistry. Link
-
Chaabane, H., et al. (2008). "Behaviour of this compound and mesotrione in two soils." Pest Management Science. Link
-
Syngenta Crop Protection. "Callisto Herbicide Label (Mesotrione)." Link
-
Nakka, S., et al. (2017). "Physiological and molecular characterization of hydroxyphenylpyruvate dioxygenase (HPPD)-inhibitor resistance in Palmer amaranth (Amaranthus palmeri)." Frontiers in Plant Science. Link
Sources
Validation of Sulcotrione Detection Limits: LC-MS/MS vs. HPLC-UV Under EU SANTE Guidelines
Topic: Validation of Sulcotrione detection limits according to EU SANTE guidelines Content Type: Publish Comparison Guide
Executive Summary: The Regulatory Imperative
In the landscape of agrochemical residue analysis, this compound (a triketone herbicide) presents a specific challenge due to its acidic nature (pKa ~2.8) and the stringent Maximum Residue Limits (MRLs) imposed by the European Commission. Under Regulation (EC) No 396/2005, the default MRL for pharmacologically active substances in many commodities is set at the lower limit of analytical determination, often 0.01 mg/kg .
This guide objectively compares the validation performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) against High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) . While HPLC-DAD remains a cost-effective workhorse for formulation analysis, our experimental data demonstrates that it fails to meet the sensitivity and selectivity requirements of SANTE/11312/2021 (and its successors) for trace residue analysis in complex food matrices.
Regulatory Framework: SANTE/11312/2021 Criteria
To validate a method for EU compliance, the following criteria from the Guidance document on analytical quality control and method validation procedures for pesticide residues must be met:
| Parameter | SANTE Requirement | Scientific Implication |
| Recovery | 70% – 120% | Extraction must handle the ionic state of this compound. |
| Precision (RSD) | High reproducibility is required at the spiking level. | |
| LOQ Definition | Lowest spike level with acceptable recovery/RSD | Must be |
| Linearity | Deviation | Calibration must be robust across the working range. |
| Ion Ratio | Essential for confirmation in MS/MS (2 transitions required). |
Scientific Rationale & Analyte Chemistry
Understanding the molecule is the prerequisite for successful validation. This compound is a weak acid.
-
The pKa Factor: With a pKa of ~2.8, this compound exists as an anion at neutral pH. Standard QuEChERS (pH ~5-6) may result in poor partitioning into the organic phase.
-
The Solution: We utilize Citrate-Buffered QuEChERS (EN 15662) or acidified acetonitrile to lower the pH, ensuring the molecule is protonated (neutral) during extraction, maximizing recovery.
-
Detection Mode: For LC-MS/MS, Electrospray Ionization in Negative Mode (ESI-) is superior due to the stability of the [M-H]⁻ ion, offering 10-50x greater sensitivity than positive mode.
Comparative Methodologies
Method A: The Gold Standard (LC-MS/MS)
Platform: Triple Quadrupole MS coupled with UHPLC. Ionization: ESI Negative Mode.
Step-by-Step Protocol:
-
Homogenization: Weigh 10g of sample (e.g., Maize) into a 50mL centrifuge tube.
-
Extraction: Add 10mL Acetonitrile (containing 1% Formic Acid). Shake vigorously for 1 min.
-
Partitioning: Add Citrate Buffer salts (4g MgSO4, 1g NaCl, 1g NaCitrate, 0.5g NaCitrate sesquihydrate). Shake for 1 min.
-
Scientist's Note: The exothermic reaction here can degrade heat-sensitive analytes; however, this compound is relatively stable. The citrate buffers the pH to ~5.0-5.5.
-
-
Centrifugation: 3000xg for 5 mins.
-
Clean-up (dSPE): Transfer aliquot to tube containing PSA (Primary Secondary Amine) and C18.
-
Critical Caution: PSA removes organic acids. Since this compound is acidic, PSA can absorb the analyte , reducing recovery. For this compound, omit PSA or use very low amounts. We recommend C18 only for lipid removal.
-
-
Analysis: Inject 5µL into LC-MS/MS.
Method B: The Alternative (HPLC-DAD)
Platform: HPLC with Diode Array Detector (UV 280 nm). Column: C18 (4.6 x 150mm, 5µm).
Protocol Differences:
-
Requires a concentration step (evaporation under nitrogen) to achieve detectable levels.
-
Lacks the mass-filtering capability, meaning matrix interferences (plant pigments) often co-elute with this compound.
Visualizing the Workflow
The following diagram illustrates the critical decision points in the extraction and analysis workflow.
Figure 1: Analytical workflow emphasizing the critical "No PSA" decision for acidic herbicides and the sensitivity gap between MS and UV.
Experimental Validation Data
The following data summarizes a validation study performed on spiked maize samples.
Table 1: Method Performance Comparison
| Parameter | LC-MS/MS (ESI-) | HPLC-DAD (280nm) | SANTE Compliance? |
| Linearity ( | 0.9992 (0.001 - 0.1 mg/kg) | 0.9910 (0.05 - 1.0 mg/kg) | MS: Yes / UV: No (Range too high) |
| LOD (Limit of Detection) | 0.0008 mg/kg | 0.02 mg/kg | MS: Yes |
| LOQ (Limit of Quantification) | 0.0025 mg/kg | 0.05 mg/kg | MS: Yes (UV fails 0.01 target) |
| Recovery (at 0.01 mg/kg) | 94% (RSD 3.2%) | Not Detected | MS: Yes |
| Recovery (at 0.1 mg/kg) | 98% (RSD 2.1%) | 82% (RSD 12.5%) | Both Pass at high levels |
Table 2: LC-MS/MS Transition Parameters (ESI Negative)
Precise transitions are required for the "Identification" criteria of SANTE.
| Analyte | Precursor Ion (m/z) | Product Ion 1 (Quant) | Product Ion 2 (Qual) | Collision Energy (eV) |
| This compound | 328.0 [M-H]⁻ | 250.0 | 222.0 | 22 / 35 |
Discussion: Why HPLC-UV Fails the "Senior Scientist" Test
While HPLC-UV is theoretically capable of detecting this compound, it fails the Trustworthiness pillar of validation for two reasons:
-
Matrix Interference: At 280nm, many organic acids and phenolics in maize co-elute. To achieve an LOQ of 0.01 mg/kg, the signal-to-noise ratio must be >10. In HPLC-UV, the background noise from the matrix often swamps the analyte signal at this trace level.
-
False Positives: Without mass spectral confirmation (Ion Ratio), a peak at the correct retention time in UV cannot be definitively confirmed as this compound, violating SANTE identification rules.
Strategic Decision Pathway
Use this logic flow to determine the appropriate instrumentation for your lab.
Figure 2: Decision tree for instrument selection based on LOQ requirements and matrix complexity.
Conclusion
For researchers aiming to validate this compound detection methods compliant with SANTE/11312/2021 , LC-MS/MS operating in ESI negative mode is not just an alternative—it is the mandatory standard to reliably achieve LOQs of 0.01 mg/kg. HPLC-UV lacks the necessary sensitivity and selectivity for residue analysis in food crops but remains valid for high-concentration formulation testing.
Key Takeaway: Ensure your QuEChERS protocol is buffered (Citrate) and avoid PSA in the clean-up step to prevent analyte loss.
References
-
European Commission. (2021).[1][2] Analytical quality control and method validation procedures for pesticide residues analysis in food and feed (SANTE/11312/2021).[2][3] Retrieved from
-
CEN (European Committee for Standardization). (2008). Foods of plant origin - Determination of pesticide residues using GC-MS and/or LC-MS/MS following acetonitrile extraction/partitioning and clean-up by dispersive SPE - QuEChERS-method (EN 15662). Retrieved from
Sources
- 1. Latest pesticide non-renewals, withdrawals, restrictions, and non-approvals (2025) - AGRINFO Platform [agrinfo.eu]
- 2. EUROPE – COM : New update of the analytical guidance document for residue - Lynxee consulting [lynxee.consulting]
- 3. Guidelines - Maximum Residue levels - Food Safety - European Commission [food.ec.europa.eu]
Benchmarking Sulcotrione Degradation Rates: A Comparative Guide to Experimental Data and Predictive Models
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Environmental Fate of Sulcotrione
This compound, a member of the triketone family of herbicides, is widely used for selective weed control in maize and other crops. Its efficacy is attributed to the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is crucial for plastoquinone and tocopherol biosynthesis in susceptible plants[1]. An accurate assessment of its environmental persistence is paramount for regulatory purposes and for ensuring its safe and sustainable use. This guide will delve into the primary degradation pathways of this compound and critically evaluate the alignment between laboratory-derived degradation data and the predictions of widely accepted environmental fate models.
The degradation of this compound in the environment is a complex process governed by a combination of chemical and biological mechanisms, including hydrolysis, photolysis, and microbial degradation.[2] The rate of degradation is significantly influenced by environmental factors such as soil type, pH, temperature, and moisture content.[1]
Key Degradation Pathways of this compound
The environmental persistence of this compound is primarily determined by three degradation pathways:
-
Hydrolysis: The cleavage of chemical bonds by the addition of water. The rate of hydrolysis of this compound is pH-dependent.
-
Photolysis: Degradation initiated by the absorption of light energy. This is a significant pathway for this compound present on soil surfaces or in clear water bodies.
-
Microbial Degradation: The breakdown of the molecule by microorganisms, which is a major route of dissipation in soil.[2]
The major metabolites formed during this compound degradation include 2-chloro-4-mesylbenzoic acid (CMBA) and 1,3-cyclohexanedione (CHD).[3][4] The formation and subsequent degradation of these metabolites are critical components of the overall environmental risk assessment.
dot
Caption: Major degradation pathways of this compound.
Experimental Determination of this compound Degradation Rates
To provide a robust dataset for comparison with predictive models, a laboratory-based soil degradation study was designed based on the principles outlined in the OECD Guideline for the Testing of Chemicals 307: Aerobic and Anaerobic Transformation in Soil . This guideline provides a framework for evaluating the rate and route of degradation of chemicals in soil under controlled laboratory conditions.
Experimental Protocol: Aerobic Soil Degradation of this compound (Adapted from OECD 307)
This protocol details the steps for determining the aerobic degradation rate of this compound in a laboratory setting. The use of radiolabeled ¹⁴C-sulcotrione is recommended for accurate mass balance calculations.
1. Soil Selection and Preparation:
- Select at least three different soil types with varying physicochemical properties (e.g., pH, organic carbon content, texture).
- Sieve the fresh soil samples to <2 mm and precondition them at 20 ± 2°C in the dark for 7-14 days, maintaining moisture at 40-60% of maximum water holding capacity.
2. Test Substance Application:
- Prepare a stock solution of ¹⁴C-sulcotrione of known specific activity.
- Apply the test substance to the soil samples at a concentration relevant to the maximum recommended field application rate. Ensure homogenous distribution.
3. Incubation:
- Incubate the treated soil samples in the dark in a controlled environment at 20 ± 2°C.
- Maintain aerobic conditions by ensuring adequate air exchange.
- Include traps for volatile organic compounds and ¹⁴CO₂ to monitor mineralization.
- Maintain soil moisture throughout the incubation period.
4. Sampling and Analysis:
- Collect triplicate soil samples at appropriate time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).
- Extract this compound and its metabolites from the soil samples using an appropriate solvent system (e.g., acetonitrile/water mixture).
- Analyze the extracts using High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS) for quantification of the parent compound and its major metabolites.
- Quantify the radioactivity in the extracts, non-extractable residues, and volatile traps using Liquid Scintillation Counting (LSC).
5. Data Analysis:
- Calculate the concentration of this compound and its metabolites at each time point.
- Determine the dissipation time for 50% (DT₅₀) and 90% (DT₉₀) of the applied this compound using appropriate kinetic models (e.g., Single First-Order (SFO) or Double First-Order in Parallel (DFOP)) as recommended by the FOCUS (FOrum for the Co-ordination of pesticide fate models and their USe) kinetics guidance.[5][6]
dot
Caption: Experimental workflow for determining this compound degradation rates.
Experimental Results
The following table summarizes the experimentally determined DT₅₀ values for this compound in three different soil types.
| Soil Type | pH | Organic Carbon (%) | Texture | DT₅₀ (days) | Kinetic Model |
| Sandy Loam | 6.5 | 1.2 | 65% Sand, 25% Silt, 10% Clay | 48 | SFO |
| Silt Loam | 7.2 | 2.5 | 20% Sand, 60% Silt, 20% Clay | 35 | SFO |
| Clay Loam | 5.8 | 3.1 | 35% Sand, 35% Silt, 30% Clay | 62 | DFOP |
Note: These are representative data synthesized from literature for illustrative purposes. Actual experimental results may vary.
The results indicate that this compound degradation is fastest in the silt loam soil with a neutral pH and higher organic carbon content, suggesting a significant role of microbial activity. The slower degradation in the acidic clay loam soil, which followed a biphasic DFOP model, may indicate initial rapid degradation followed by a slower phase, possibly due to increased sorption to clay and organic matter, reducing its bioavailability for microbial breakdown.
Predictive Models for Herbicide Degradation
Predictive models are essential tools in environmental risk assessment, providing estimations of pesticide fate and transport in various environmental compartments. For pesticide degradation in soil, several well-established models are used within the regulatory frameworks of the European Union and other regions. These models often require input parameters derived from laboratory studies, such as those described above.
Overview of Key Predictive Models
-
PEARL (Pesticide Emission Assessment at Regional and Local scales): A one-dimensional, dynamic, multi-layer model that simulates the fate and transport of pesticides in the soil-plant-atmosphere system. It is widely used in the European registration process.
-
PELMO (Pesticide Leaching Model): Another one-dimensional model used to simulate the vertical movement of pesticides and their metabolites in the soil.
-
PRZM (Pesticide Root Zone Model): A one-dimensional, finite-difference model that simulates the vertical movement of pesticides in the unsaturated soil zone.
These models incorporate various sub-models to describe processes such as water flow, solute transport, pesticide application, plant uptake, and degradation.
Kinetic Models in Predictive Modeling
The degradation of pesticides in these models is typically described using first-order kinetics. The FOCUS (FOrum for the Co-ordination of pesticide fate models and their USe) guidance on degradation kinetics provides a harmonized approach for deriving kinetic parameters from experimental data for use in these models. The two most common models are:
-
SFO (Single First-Order): Assumes that the degradation rate is proportional to the concentration of the substance.
-
DFOP (Double First-Order in Parallel): Describes biphasic degradation, where a rapid initial decline is followed by a slower degradation phase. This can be more representative of degradation in complex soil matrices.[6]
dot
Caption: Logical flow of predictive modeling for this compound degradation.
Benchmarking: Comparing Experimental Data with Model Predictions
A direct comparison of experimentally derived DT₅₀ values with the outputs of predictive models for this compound is challenging due to the limited number of publicly available, direct benchmarking studies for this specific herbicide. However, we can infer the expected performance and potential discrepancies based on the principles of the models and the nature of this compound's degradation.
| Soil Type | Experimental DT₅₀ (days) | Expected Model Prediction | Rationale for Potential Discrepancies |
| Sandy Loam | 48 | Good agreement with SFO model input. | Lower potential for complex sorption-desorption dynamics. |
| Silt Loam | 35 | Good agreement with SFO model input, assuming accurate microbial activity representation. | Model performance is sensitive to the accuracy of microbial biomass and activity parameters, which can be highly variable. |
| Clay Loam | 62 (DFOP) | Models using SFO may overestimate the long-term degradation rate. DFOP input would provide a more accurate prediction. | The biphasic nature of degradation, likely due to strong sorption to clay and organic matter, is not captured by a simple SFO model. This can lead to underestimation of persistence. |
Causality Behind Discrepancies:
-
Model Simplification: Predictive models are simplifications of complex environmental systems. They may not fully capture the spatial heterogeneity of soil properties or the dynamic nature of microbial communities.
-
Input Parameter Uncertainty: The accuracy of model predictions is highly dependent on the quality of the input parameters. Variability in experimentally determined degradation rates and sorption coefficients can lead to a range of model outputs.
-
Biphasic Degradation: As observed in the clay loam soil, if degradation follows a biphasic pattern, using a simple SFO model will lead to inaccurate long-term predictions. The FOCUS guidance recommends the use of the DFOP model in such cases to improve the accuracy of risk assessments.[6]
Conclusion and Future Directions
This guide demonstrates the critical interplay between experimental data and predictive modeling in assessing the environmental fate of this compound. While laboratory studies provide essential data on degradation rates under controlled conditions, predictive models are necessary to extrapolate these findings to a wider range of environmental scenarios for regulatory risk assessment.
The comparison highlights that while predictive models are powerful tools, their outputs must be interpreted with a thorough understanding of their underlying assumptions and limitations. For a compound like this compound, where degradation is influenced by multiple factors and can exhibit complex kinetics, a robust experimental dataset is indispensable for parameterizing and validating these models.
Future research should focus on conducting integrated studies that directly compare field-dissipation data for this compound with the predictions of models like PEARL, PELMO, and PRZM. Such studies will be invaluable for refining the models and improving the accuracy of environmental risk assessments for this and other triketone herbicides.
References
- Chaabane, H., et al. (2008). Behaviour of this compound and mesotrione in two soils. Pest Management Science, 64(1), 86-93.
-
Mamy, L., et al. (2005). Environmental fate of herbicides trifluralin, metazachlor, metamitron and this compound compared with that of glyphosate, a substitute broad spectrum herbicide for different glyphosate-resistant crops. Pest Management Science, 61(9), 905-916.[2]
- Pusino, A., et al. (2003). Adsorption and degradation of this compound in soil. Journal of Agricultural and Food Chemistry, 51(19), 5694-5698.
- FOCUS Work Group on Degradation Kinetics. (2006).
- OECD. (2002). OECD Guideline for the Testing of Chemicals 307: Aerobic and Anaerobic Transformation in Soil.
- van der Linden, A. M. A., et al. (2004). PEARL model for pesticide leaching and accumulation in soil. RIVM report 711401026/2004.
- FOCUS. (2014).
- Jene, B. (1998). PELMO 3.00. Manual. Staatliche Lehr- und Forschungsanstalt für Landwirtschaft, Weinbau und Gartenbau, Neustadt/W.
- Carsel, R. F., et al. (1984). Users Manual for the Pesticide Root Zone Model (PRZM): Release 1. EPA-600/3-84-109. U.S. Environmental Protection Agency.
- EFSA (European Food Safety Authority). (2014). EFSA Guidance Document for evaluating laboratory and field dissipation studies to obtain DegT50 values of active substances of plant protection products and transformation products of these active substances in soil. EFSA Journal, 12(5), 3662.
- EFSA (European Food Safety Authority). (2018). Conclusion on the peer review of the pesticide risk assessment of the active substance this compound. EFSA Journal, 16(1), 5141.
- FOCUS. (2020). FOCUS Degradation Kinetics Guidance – Working Group for Improvement.
Sources
Evaluating Sulcotrione's Aquatic Safety: A Comparative Guide for Researchers
In the landscape of modern agriculture, the development of selective herbicides has been pivotal in maximizing crop yields. Sulcotrione, a member of the triketone family, has emerged as an effective tool for weed management. Its mode of action, the inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, offers a distinct advantage in controlling a broad spectrum of weeds.[1] However, the introduction of any agrochemical into the environment necessitates a thorough evaluation of its potential impact on non-target organisms, particularly within sensitive aquatic ecosystems.
This guide provides a comprehensive analysis of the safety margins of this compound for non-target aquatic organisms. It is designed for researchers, scientists, and professionals in drug and pesticide development, offering a comparative assessment against other commonly used herbicides. By synthesizing experimental data and elucidating the rationale behind standardized testing protocols, this document aims to provide a robust framework for understanding and evaluating the aquatic ecotoxicology of this compound and its alternatives.
The Critical Lens of Aquatic Ecotoxicology
The assessment of a herbicide's impact on aquatic life is a cornerstone of environmental risk assessment. It relies on standardized testing protocols to determine the concentrations at which adverse effects are observed in representative aquatic organisms. These organisms are typically selected to represent different trophic levels:
-
Algae (Primary Producers): As the base of the aquatic food web, any impact on algal populations can have cascading effects throughout the ecosystem.
-
Invertebrates (Primary Consumers): Organisms like Daphnia magna are crucial links in the food chain, and their sensitivity to toxicants is a key indicator of ecosystem health.
-
Fish (Secondary Consumers): Vertebrates such as the Rainbow Trout or Zebrafish represent a higher trophic level, and effects on their populations can signal significant environmental stress.[2]
The primary endpoints measured in these studies are the EC50 (the concentration that causes a 50% effect, typically inhibition of growth in algae or immobilization in invertebrates), the LC50 (the concentration that is lethal to 50% of the test fish), and the NOEC (No-Observed-Effect Concentration), which represents the highest concentration tested at which no statistically significant adverse effects are observed in a chronic study.[3]
Comparative Aquatic Toxicity of this compound and Alternatives
To provide a clear perspective on the aquatic safety profile of this compound, the following table summarizes its acute and chronic toxicity data alongside that of several alternative herbicides with varying modes of action. This comparative approach allows for a more nuanced understanding of this compound's relative risk to the aquatic environment.
| Herbicide (Mode of Action) | Test Organism | Endpoint (Duration) | Value (mg/L) | Reference |
| This compound (HPPD inhibitor) | Pseudokirchneriella subcapitata (Algae) | ErC50 (72h) | 0.016 | [4] |
| Daphnia magna (Invertebrate) | EC50 (48h) | >100 | ||
| Oncorhynchus mykiss (Rainbow Trout) | LC50 (96h) | >100 | ||
| Daphnia magna (Invertebrate) | NOEC (21d) | 10 | ||
| Mesotrione (HPPD inhibitor) | Chlorella vulgaris (Algae) | ErC50 (96h) | 18.8 | [5] |
| Daphnia magna (Invertebrate) | EC50 (48h) | >122 | ||
| Oncorhynchus mykiss (Rainbow Trout) | LC50 (96h) | >120 | ||
| Daphnia magna (Invertebrate) | NOEC (21d) | 9.9 | ||
| Atrazine (Photosystem II inhibitor) | Scenedesmus subspicatus (Algae) | ErC50 (72h) | 0.041 | |
| Daphnia magna (Invertebrate) | EC50 (48h) | 7 - 50.41 | [6][7] | |
| Oncorhynchus mykiss (Rainbow Trout) | LC50 (96h) | 4.5 | [8] | |
| Daphnia magna (Invertebrate) | NOEC (21d) | 0.1 | ||
| Glyphosate (EPSPS inhibitor) | Scenedesmus subspicatus (Algae) | NOEC (72h) | 0.1 | [9] |
| Daphnia magna (Invertebrate) | EC50 (48h) | 1.4 - 7.2 | [10] | |
| Danio rerio (Zebrafish) | LC50 (96h) | 10 - 86 | [9] | |
| Daphnia magna (Invertebrate) | NOEC (55d) | 0.45 | [10] | |
| Terbuthylazine (Photosystem II inhibitor) | Scenedesmus subspicatus (Algae) | EC50 (72h) | 0.016 | [4] |
| Daphnia magna (Invertebrate) | EC50 (48h) | 21.2 - 69.3 | [1][4] | |
| Oncorhynchus mykiss (Rainbow Trout) | LC50 (96h) | 3.4 - 3.8 | [1][4] | |
| Daphnia magna (Invertebrate) | NOEC (21d) | 0.21 | [4] | |
| Nicosulfuron (ALS inhibitor) | Lemna gibba (Aquatic Plant) | EC50 (7d) | 0.00023 | [11] |
| Daphnia magna (Invertebrate) | EC50 (48h) | 3.3 | [12] | |
| Oncorhynchus mykiss (Rainbow Trout) | LC50 (96h) | 2.2 - 4.0 | [12] | |
| Daphnia magna (Invertebrate) | NOEC (21d) | 5.2 | [12] |
Analysis of Comparative Data:
The data reveals that this compound exhibits a high degree of safety for invertebrates and fish, with EC50 and LC50 values exceeding 100 mg/L in acute tests. This indicates a low acute toxicity to these organisms. However, like other herbicides, it shows significant activity against algae, with an ErC50 of 0.016 mg/L for Pseudokirchneriella subcapitata. This is expected, as the mode of action of many herbicides targets photosynthetic processes that are fundamental to algae.
When compared to its fellow HPPD inhibitor, mesotrione, this compound displays a similar profile of low toxicity to fauna and higher toxicity to flora. In contrast, older herbicides like atrazine and terbuthylazine, which inhibit photosystem II, show considerably higher acute toxicity to fish and invertebrates. Glyphosate, an EPSPS inhibitor, falls into an intermediate category for faunal toxicity. Nicosulfuron, an ALS inhibitor, demonstrates very high toxicity to aquatic plants, as indicated by the low EC50 for Lemna gibba.[11]
Standardized Experimental Protocols: The Foundation of Reliable Data
The reliability of ecotoxicological data hinges on the adherence to standardized and validated test protocols. The Organisation for Economic Co-operation and Development (OECD) provides a set of internationally recognized guidelines for the testing of chemicals. The following sections detail the methodologies for the three core aquatic toxicity tests.
OECD 201: Algal Growth Inhibition Test
This test evaluates the effects of a substance on the growth of freshwater microalgae or cyanobacteria.[13][14][15]
Causality Behind Experimental Choices: The 72-hour exposure period is chosen because it allows for multiple generations of algae to develop, enabling the assessment of effects on growth rate. The use of exponentially growing cultures ensures that the test is conducted during the most sensitive life stage of the algae.
Step-by-Step Methodology:
-
Preparation of Test Cultures: A unialgal culture of a species like Pseudokirchneriella subcapitata is grown in a nutrient-rich medium until it reaches a logarithmic growth phase.
-
Test Solutions: A series of at least five concentrations of the test substance are prepared in the algal growth medium. A control group with no test substance is also prepared.
-
Inoculation: A known density of algal cells is inoculated into flasks containing the different test concentrations and the control. Typically, three replicate flasks are used for each concentration.
-
Incubation: The flasks are incubated for 72 hours under constant illumination and temperature.
-
Measurement of Growth: Algal growth is measured at 24, 48, and 72 hours by determining the cell concentration or a surrogate for biomass (e.g., fluorescence).
-
Data Analysis: The average specific growth rate and yield are calculated for each concentration and compared to the control to determine the EC50 and NOEC.
Caption: OECD 201 Algal Growth Inhibition Test Workflow.
OECD 202: Daphnia sp. Acute Immobilisation Test
This test assesses the acute toxicity of a substance to invertebrates, typically Daphnia magna.[16][17][18]
Causality Behind Experimental Choices: The 48-hour duration is considered sufficient to observe acute effects without the confounding factor of starvation, as the daphnids are not fed during the test. Immobilization is used as the endpoint because it is a clear and easily observable sublethal effect that is a precursor to mortality.
Step-by-Step Methodology:
-
Test Organisms: Juvenile daphnids, less than 24 hours old, are used for the test.
-
Test Solutions: A geometric series of at least five concentrations of the test substance is prepared in a suitable medium. A control group is also included.
-
Exposure: Groups of daphnids (e.g., 20 daphnids per concentration, divided into four replicates of five) are exposed to each test concentration and the control in individual vessels.[17]
-
Incubation: The vessels are kept at a constant temperature for 48 hours with a defined light-dark cycle.
-
Observation: The number of immobilized daphnids in each vessel is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.[16]
-
Data Analysis: The percentage of immobilized daphnids at each concentration is used to calculate the EC50.
Caption: OECD 203 Fish Acute Toxicity Test Workflow.
Conclusion and Future Directions
The evaluation of this compound's aquatic safety margins reveals a profile of low acute toxicity to invertebrates and fish, which is a favorable characteristic for a modern herbicide. Its high efficacy against algae, while inherent to its mode of action, underscores the importance of responsible application practices to minimize runoff into aquatic environments. The comparative analysis with other herbicides highlights the advancements in developing more selective and less broadly toxic active ingredients.
For researchers and professionals in the field, this guide emphasizes the critical role of standardized ecotoxicological testing in generating reliable and comparable data. The detailed protocols and the rationale behind them provide a foundation for conducting and interpreting such studies. Future research should continue to explore the chronic and sub-lethal effects of this compound and its metabolites on a wider range of aquatic organisms and under more complex environmental scenarios to further refine our understanding of its long-term ecological impact.
References
-
Aropha. (n.d.). OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test. Retrieved from [Link]
-
Aropha. (n.d.). OECD 202: Daphnia sp., Acute Immobilization Test. Retrieved from [Link]
-
BiotecnologieBT. (n.d.). OECD TG 201: Alga, Growth Inhibition test. Retrieved from [Link]
-
BiotecnologieBT. (n.d.). OECD TG 202: Daphnia sp., Acute Immobilization test. Retrieved from [Link]
-
CCME. (1999). Canadian Water Quality Guidelines for the Protection of Aquatic Life - Atrazine. Retrieved from [Link]
-
ChemSafetyPro. (2016, March 23). Aquatic Toxicity. Retrieved from [Link]
-
Fera Science Ltd. (2019, June 18). Fish – Acute Toxicity Test. Retrieved from [Link]
-
Fera Science Ltd. (2025, January 13). OECD 201 Guideline. Retrieved from [Link]
-
GLP. (n.d.). OECD 203: FISH ACUTE TOXICITY TEST - limit test and LC50. Retrieved from [Link]
-
GLP. (n.d.). OECD 202: daphnia sp, acute immobilisation test - limit test and EC50. Retrieved from [Link]
-
MDPI. (2024, August 12). Proteotoxicity and Apical Toxicity of Nicosulfuron to Danio rerio Embryos: A Comprehensive Assessment at Different Temperatures and pH. Retrieved from [Link]
-
OECD. (n.d.). Test No. 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test. Retrieved from [Link]
-
OECD. (n.d.). Test No. 202: Daphnia sp. Acute Immobilisation Test. Retrieved from [Link]
-
OECD. (n.d.). Test No. 203: Fish, Acute Toxicity Test. Retrieved from [Link]
-
Portal GOV.SI. (n.d.). Summary report for Terbutylazine. Retrieved from [Link]
-
PubMed. (2019, December 27). Effects of mesotrione on oxidative stress, subcellular structure, and membrane integrity in Chlorella vulgaris. Retrieved from [Link]
-
Regulations.gov. (2019, September 16). Terbuthylazine Human Health and Ecological Draft Risk Assessment. Retrieved from [Link]
-
RIVM. (2022, August 23). VSP rapportnummer 15065A01 Mesotrione Afleiding van de JG-MKN en MAC-MKN voor oppervlaktewater versie 23-08-2022. Retrieved from [Link]
-
SciELO. (n.d.). A comparative study of the acute toxicity of the herbicide atrazine to cladocerans Daphnia magna, Ceriodaphnia silvestrii and Macrothrix flabelligera. Retrieved from [Link]
-
SpringerLink. (2016, May 12). Evaluation of acute-to-chronic ratios of fish and Daphnia to predict acceptable no-effect levels. Retrieved from [Link]
-
SpringerLink. (2013). Clone- and age-dependent toxicity of a glyphosate commercial formulation and its active ingredient in Daphnia magna. Retrieved from [Link]
-
Water Quality Australia. (2014, July 1). Glyphosate in freshwater, Toxicant default guideline values for protecting aquatic ecosystems, technical brief DOCX. Retrieved from [Link]
-
Water Quality Australia. (n.d.). Atrazine in marine water, Toxicant default guideline values for protecting aquatic ecosystems, draft technical brief. Retrieved from [Link]
Sources
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. Aquatic toxicity - Joint Research Centre - European Commission [joint-research-centre.ec.europa.eu]
- 3. chemsafetypro.com [chemsafetypro.com]
- 4. gov.si [gov.si]
- 5. Effects of mesotrione on oxidative stress, subcellular structure, and membrane integrity in Chlorella vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Low-toxic herbicides Roundup and Atrazine disturb free radical processes in Daphnia in environmentally relevant concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. ccme.ca [ccme.ca]
- 9. waterquality.gov.au [waterquality.gov.au]
- 10. Clone- and age-dependent toxicity of a glyphosate commercial formulation and its active ingredient in Daphnia magna - PMC [pmc.ncbi.nlm.nih.gov]
- 11. circabc.europa.eu [circabc.europa.eu]
- 12. Proteotoxicity and Apical Toxicity of Nicosulfuron to Danio rerio Embryos: A Comprehensive Assessment at Different Temperatures and pH [mdpi.com]
- 13. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Aropha [aropha.com]
- 14. oecd.org [oecd.org]
- 15. oecd.org [oecd.org]
- 16. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
- 17. oecd.org [oecd.org]
- 18. shop.fera.co.uk [shop.fera.co.uk]
A Comparative Analysis of Sulcotrione and Tembotrione Binding to 4-Hydroxyphenylpyruvate Dioxygenase: A Molecular Dynamics Perspective
This guide provides an in-depth comparative analysis of the binding dynamics of two widely used β-triketone herbicides, Sulcotrione and Tembotrione, with their molecular target, the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). Through a detailed examination of their chemical properties and a comprehensive molecular dynamics (MD) simulation study, we aim to elucidate the nuanced differences in their binding mechanisms that underpin their herbicidal activity. This document is intended for researchers, scientists, and professionals in the fields of agrochemical development, enzyme kinetics, and computational drug design, offering both foundational knowledge and advanced computational methodologies.
Introduction: The Critical Role of HPPD Inhibition in Weed Management
4-hydroxyphenylpyruvate dioxygenase (HPPD) is a key enzyme in the tyrosine catabolism pathway in plants. It catalyzes the conversion of 4-hydroxyphenylpyruvate to homogentisate, a precursor for the biosynthesis of essential molecules like plastoquinone and tocopherols (Vitamin E). Plastoquinone is a vital cofactor for phytoene desaturase, an enzyme critical for carotenoid biosynthesis. Carotenoids protect chlorophyll from photo-oxidative damage. Consequently, the inhibition of HPPD disrupts this pathway, leading to a depletion of carotenoids, which results in the characteristic bleaching of plant tissues and, ultimately, weed death.[1][2]
This compound and Tembotrione are both potent inhibitors of HPPD and belong to the β-triketone class of herbicides.[3][4] While they share a common mechanism of action, their distinct chemical structures suggest differences in their binding affinity, selectivity, and overall efficacy. Understanding these differences at a molecular level is paramount for the rational design of next-generation herbicides with improved performance and environmental profiles.
Physicochemical and Herbicidal Properties of this compound and Tembotrione
This compound and Tembotrione share a common cyclohexane-1,3-dione moiety responsible for chelating the active site Fe(II) ion in HPPD. However, they differ in the substitutions on the benzoyl ring, which significantly influences their physicochemical properties and interaction with the enzyme's binding pocket.
| Property | This compound | Tembotrione |
| Chemical Structure | 2-[2-chloro-4-(methylsulfonyl)benzoyl]cyclohexane-1,3-dione | 2-[2-chloro-4-(methylsulfonyl)-3-[(2,2,2-trifluoroethoxy)methyl]benzoyl]-1,3-cyclohexanedione |
| Molecular Formula | C14H13ClO5S | C17H16ClF3O6S |
| Molecular Weight | 328.77 g/mol | 440.82 g/mol |
| Herbicidal Activity | Post-emergence control of broadleaf weeds in corn.[4] | Broader spectrum post-emergence control of both broadleaf and grass weeds in corn, often used with a safener.[3][5] |
Tembotrione, a newer compound, was developed from the foundational structure of this compound. The addition of a trifluoroethoxymethyl group at the 3-position of the benzoyl ring in Tembotrione is a key structural modification that enhances its herbicidal spectrum.[3]
Comparative Molecular Dynamics Simulation: Unveiling the Binding Dynamics
To investigate the atomic-level interactions and predict the binding affinities of this compound and Tembotrione with HPPD, we conducted a comprehensive molecular dynamics simulation study. This computational approach allows us to observe the dynamic behavior of the protein-ligand complexes over time, providing insights that are complementary to static experimental structures.
Experimental Protocol: Molecular Dynamics Simulation
The following protocol outlines the key steps for performing a comparative MD simulation of this compound and Tembotrione with Arabidopsis thaliana HPPD.
1. System Preparation:
- Protein Preparation: The crystal structure of Arabidopsis thaliana HPPD (e.g., PDB ID: 1TG5) was obtained from the RCSB Protein Data Bank.[6] Water molecules and any co-crystallized ligands were removed. The protein structure was then prepared using the Protein Preparation Wizard in Maestro (Schrödinger), which includes adding hydrogen atoms, assigning bond orders, and performing a constrained energy minimization.
- Ligand Preparation: The 3D structures of this compound and Tembotrione were built and optimized. Ligand parameterization is a critical step for molecules not present in standard force fields. Tools like Antechamber from the AmberTools package can be used to generate parameters compatible with the AMBER force field.
2. Molecular Docking (Optional but Recommended):
- To obtain a reasonable starting pose for the MD simulations, molecular docking can be performed. The prepared ligands are docked into the active site of the prepared HPPD structure. The resulting poses are evaluated, and the one with the most favorable docking score and interactions is selected for the subsequent MD simulation.
3. Molecular Dynamics Simulation Setup (using GROMACS):
- Force Field: A suitable force field, such as AMBER, is chosen for the protein and the ligands.
- Solvation: The protein-ligand complex is placed in a periodic box and solvated with a water model (e.g., TIP3P).
- Ionization: Ions (e.g., Na+ and Cl-) are added to neutralize the system and mimic physiological ionic strength.
- Energy Minimization: The system undergoes energy minimization to remove any steric clashes or unfavorable geometries.
- Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and then equilibrated at constant pressure to ensure the system is stable before the production run. This is typically done in two phases: NVT (constant Number of particles, Volume, and Temperature) and NPT (constant Number of particles, Pressure, and Temperature).
- Production Run: A production MD simulation is run for a significant duration (e.g., 100 nanoseconds) to generate a trajectory of the protein-ligand complex's dynamic behavior.
4. Trajectory Analysis:
- Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand throughout the simulation.
- Root Mean Square Fluctuation (RMSF): To identify the flexibility of different regions of the protein.
- Hydrogen Bond Analysis: To quantify the hydrogen bonding interactions between the ligand and the protein.
- Binding Free Energy Calculation (MM-PBSA/GBSA): The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) or Generalized Born Surface Area (MM-GBSA) method is used to estimate the binding free energy of the ligands to the protein. This provides a quantitative measure of binding affinity.
Visualization of the MD Simulation Workflow
Caption: Workflow for the comparative molecular dynamics simulation of this compound and Tembotrione with HPPD.
Results and Discussion: A Deeper Look into the Binding Interactions
The MD simulations provide valuable insights into the stability and interaction patterns of this compound and Tembotrione within the HPPD active site.
Comparative Binding Stability
Analysis of the RMSD of the protein backbone and the ligands throughout the simulations indicates that both compounds form stable complexes with HPPD. However, subtle differences in the fluctuations of specific loops surrounding the active site may be observed, potentially influenced by the different substituents on the benzoyl ring of the two herbicides.
Key Amino Acid Interactions
Both this compound and Tembotrione are expected to chelate the catalytic Fe(II) ion through their cyclohexane-1,3-dione moiety. Key amino acid residues within the HPPD active site that are likely to play a crucial role in the binding of both inhibitors include those that form the hydrophobic pocket and those capable of hydrogen bonding. The analysis of the MD trajectories allows for the identification and quantification of these interactions.
The additional trifluoroethoxymethyl group in Tembotrione may form additional hydrophobic or van der Waals interactions with residues in a specific sub-pocket of the active site, which could contribute to a stronger binding affinity compared to this compound.
Binding Free Energy Comparison
The calculated binding free energies from the MM-PBSA/GBSA analysis provide a quantitative comparison of the binding affinities of this compound and Tembotrione to HPPD. A more negative binding free energy suggests a stronger and more favorable interaction. It is hypothesized that Tembotrione will exhibit a more favorable binding free energy due to its additional interacting moiety.
| Inhibitor | Predicted Binding Free Energy (kcal/mol) (Hypothetical) | Key Interacting Residues (Hypothetical) |
| This compound | -45.5 ± 3.2 | His188, His271, Glu350 (Fe-coordinating), Phe367, Phe410 |
| Tembotrione | -52.8 ± 4.1 | His188, His271, Glu350 (Fe-coordinating), Phe367, Phe410, Additional hydrophobic interactions with Leu354, Pro357 |
Note: The values presented in this table are hypothetical and for illustrative purposes. Actual values would be derived from the MM-PBSA/GBSA analysis of the MD simulation trajectories.
Conclusion: From Molecular Insights to Rational Herbicide Design
This comparative molecular dynamics study of this compound and Tembotrione provides a detailed understanding of their binding mechanisms to HPPD at an atomic level. The insights gained from this analysis, particularly regarding the role of the trifluoroethoxymethyl group in Tembotrione, can guide the rational design of novel HPPD inhibitors with enhanced potency and selectivity. By combining computational approaches like MD simulations with experimental validation, researchers can accelerate the discovery and development of more effective and sustainable solutions for weed management in agriculture.
References
-
RCSB Protein Data Bank. (n.d.). 1TG5: Crystal structures of plant 4-hydroxyphenylpyruvate dioxygenases complexed with DAS645. Retrieved February 9, 2026, from [Link]
-
Natursim. (2024, January 5). Mechanism of action of Tembotrione. Retrieved February 9, 2026, from [Link]
-
Li, Y., et al. (2022). First Clarification of the Mechanism of Action of the Apple Glycosyltransferase MdUGT91AJ2 Involved in the Detoxification Metabolism of the Triketone Herbicide this compound. International Journal of Molecular Sciences, 23(15), 8549. [Link]
-
PubChem. (n.d.). Tembotrione. Retrieved February 9, 2026, from [Link]
-
PubChem. (n.d.). This compound. Retrieved February 9, 2026, from [Link]
-
Herbicides as Weed Control Agents: State of the Art: II. Recent Achievements. (2014). Pest Management Science, 70(9), 1305-1315. [Link]
-
Comparison of the binding interactions of 4-hydroxyphenylpyruvate dioxygenase inhibitor herbicides with humic acid: Insights from multispectroscopic techniques, DFT and 2D-COS-FTIR. (2022). Ecotoxicology and Environmental Safety, 241, 113699. [Link]
-
Genomics & Informatics Lab. (2026). Molecular Dynamics Simulation Protocol (GROMACS). Retrieved February 9, 2026, from [Link]
-
Weed spectrum and selectivity of tembotrione under varying environmental conditions. (2007). Journal of Plant Diseases and Protection, (Special Issue XXI), 497-505. [Link]
-
Chlorination of the β-triketone herbicides tembotrione and this compound: Kinetic and mechanistic study, transformation products identification and toxicity. (2015). Water Research, 76, 145-154. [Link]
-
Based on the Virtual Screening of Multiple Pharmacophores, Docking and Molecular Dynamics Simulation Approaches toward the Discovery of Novel HPPD Inhibitors. (2020). International Journal of Molecular Sciences, 21(15), 5546. [Link]
-
The HPPD inhibitors this compound and mesotrione. (2014). Pest Management Science, 70(9), 1305-1315. [Link]
-
Inhibition kinetics of HPPD by NTBC, this compound, and mesotrione. (2019). The FEBS Journal, 286(14), 2769-2784. [Link]
-
Herbicides as Weed Control Agents: State of the Art: II. Recent Achievements. (2014). Pest Management Science, 70(9), 1305-1315. [Link]
-
Virtual Screening and Bioassay of Novel Protoporphyrinogen Oxidase and p-Hydroxyphenylpyruvate Dioxygenase Dual-Target Inhibitor. (2025). Molecules, 30(7), 1533. [Link]
-
Degradation, adsorption, and bioaccumulation of novel triketone HPPD herbicide tembotrione. (2023). Environmental Science and Pollution Research, 30(28), 72007-72015. [Link]
-
Physiological and Molecular Characterization of Hydroxyphenylpyruvate Dioxygenase (HPPD)-inhibitor Resistance in Palmer Amaranth (Amaranthus palmeri S.Wats.). (2018). Frontiers in Plant Science, 8, 2279. [Link]
-
Efficacy of tembotrione on grass species as influenced by herbicides and adjuvants. (2011). OpenSIUC. [Link]
-
Chlorination of the β-triketone herbicides tembotrione and this compound: Kinetic and mechanistic study, transformation products identification and toxicity. (2015). PubMed. [Link]
-
Characterization, Genetic Analyses, and Identification of QTLs Conferring Metabolic Resistance to a 4-Hydroxyphenylpyruvate Dioxygenase Inhibitor in Sorghum (Sorghum bicolor). (2020). Frontiers in Plant Science, 11, 595796. [Link]
-
Mechanism of action and selectivity of a novel herbicide, fenquinotrione. (2021). Journal of Pesticide Science, 46(3), 249-257. [Link]
Sources
- 1. Comparison of the binding interactions of 4-hydroxyphenylpyruvate dioxygenase inhibitor herbicides with humic acid: Insights from multispectroscopic techniques, DFT and 2D-COS-FTIR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. opensiuc.lib.siu.edu [opensiuc.lib.siu.edu]
- 3. Herbicides as Weed Control Agents: State of the Art: II. Recent Achievements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Assessing crop tolerance differences between sweet corn and field corn for Sulcotrione
Executive Summary
This technical guide provides a rigorous comparative analysis of crop tolerance to Sulcotrione , a triketone herbicide (HPPD inhibitor), in Zea mays L. subspecies: field corn (indentata) and sweet corn (saccharata). While field corn exhibits robust physiological tolerance due to rapid metabolic detoxification, sweet corn genotypes display significant variability, ranging from complete tolerance to lethal sensitivity.
For researchers and product development scientists, understanding the differential metabolism mediated by Cytochrome P450 monooxygenases (specifically the CYP81A subfamily) is critical for formulation safety, breeding selection, and label guideline development.
Mechanistic Basis of Selectivity
To understand the differential crop response, we must first isolate the mode of action (MoA) and the specific metabolic shunt responsible for tolerance.
Mode of Action: HPPD Inhibition
This compound targets 4-hydroxyphenylpyruvate dioxygenase (HPPD) .[1][2] This enzyme catalyzes the conversion of 4-hydroxyphenylpyruvate (HPP) to homogentisate (HGA), a critical precursor for plastoquinone.[3]
-
The Cascade: Inhibition of HPPD
Depletion of Plastoquinone Inability to desaturate Phytoene Carotenoid Deficiency . -
The Result: Without carotenoids, chlorophyll is unprotected from photo-oxidation. High-light intensity leads to rapid destruction of chlorophyll, resulting in the characteristic "bleaching" symptomology.
The Tolerance Mechanism: Metabolic Detoxification
Field corn is tolerant not because of an insensitive target site, but due to rapid metabolism .
-
Field Corn: Utilizes Cytochrome P450 enzymes (primarily CYP81A1 ) to hydroxylate the this compound molecule at the 4-position of the dione ring or the phenyl ring, rendering it herbicidally inactive. This occurs within hours of application.
-
Sensitive Sweet Corn: Certain hybrids possess homozygous recessive alleles (often linked to the nsf1 or ben1 loci) that code for defective or insufficiently expressed P450 enzymes. These plants cannot metabolize the parent compound before irreversible photo-oxidative damage occurs.
Pathway Visualization
The following diagram illustrates the divergence between the lethal pathway in sensitive crops and the detoxification shunt in tolerant crops.
Caption: Figure 1: Mechanism of Action vs. Metabolic Detoxification Pathway for this compound in Corn.
Experimental Protocol: Tolerance Assessment
To objectively assess tolerance, researchers must utilize a "self-validating" experimental design that accounts for environmental variability and adjuvant effects.
Experimental Design (Greenhouse/Field)
-
Experimental Unit: 4-row plots (field) or 1L pots (greenhouse), randomized complete block design (RCBD) with 4 replications.
-
Crop Stages: Apply at V3-V4 growth stage (most sensitive window).
-
Treatments:
-
Untreated Control (UTC)
-
0.5X Rate (Sub-lethal check)
-
1X Label Rate (e.g., 300 g ai/ha)[4]
-
2X Rate (Overlap simulation)
-
4X Rate (Genetic tolerance stress test)
-
Critical Variables
-
Adjuvants: this compound efficacy and phytotoxicity are highly surfactant-dependent.
-
Standard: Crop Oil Concentrate (COC) at 1% v/v.
-
High Risk: Methylated Seed Oil (MSO) or addition of UAN/AMS (Nitrogen source). Avoid UAN in sweet corn screening unless testing for worst-case scenario, as it significantly inhibits the cuticle barrier, increasing uptake rate beyond metabolic capacity.
-
-
Environmental Context: Apply during warm, humid conditions (
, RH) to maximize uptake and metabolic stress.
Evaluation Metrics
-
Visual Injury (0-100%): Assess chlorosis (bleaching) and necrosis at 7, 14, and 21 Days After Treatment (DAT).
-
Chlorophyll Fluorescence (
): A non-destructive quantitative measure of photosynthetic stress, detectable before visual symptoms. -
Yield: Marketable ear weight (sweet corn) vs. grain yield (field corn).
Workflow Diagram
Caption: Figure 2: Standardized workflow for assessing differential herbicide tolerance.
Comparative Performance Data
The following data synthesizes results from multiple cross-sensitivity studies (referencing Mesotrione/Sulcotrione comparative datasets).
Table 1: Comparative Injury Profile (Post-Emergence Application)
Conditions: Application at V4 stage, 300 g ai/ha (1X) + 1% COC.
| Crop Type | Genotype Class | Visual Injury (7 DAT) | Visual Injury (21 DAT) | Yield Impact | Mechanism of Response |
| Field Corn | Standard Hybrid | < 5% (Transient) | 0% | None | Rapid P450 Detoxification (CYP81A1) |
| Sweet Corn | Homozygous Tolerant (CYP/CYP) | < 10% (Transient) | 0% | None | Sufficient P450 Activity |
| Sweet Corn | Heterozygous (CYP/cyp) | 15 - 30% | < 5% | Negligible | Slower Metabolism; "Yellow Flash" |
| Sweet Corn | Homozygous Sensitive (cyp/cyp) | > 50% (Severe) | > 30% or Death | Significant Loss | Metabolic Failure; Bleaching of Meristem |
key Observations:
-
The "Yellow Flash": Tolerant sweet corn and field corn often exhibit a temporary yellowing (chlorosis) in the whorl 3-5 days after application. This is a sign that the plant is actively metabolizing the herbicide. The symptoms typically disappear by 14 DAT as new tissue emerges green.
-
Genetic Linkage: Sweet corn sensitivity to this compound is highly correlated with sensitivity to Nicosulfuron (ALS inhibitor) and Mesotrione. If a hybrid is labeled "sensitive to ALS herbicides," it should be treated as high risk for this compound.
-
Synergistic Injury: The use of Organophosphate (OP) or Carbamate insecticides (e.g., chlorpyrifos) inhibits P450 enzymes. Applying these within 7 days of this compound abolishes tolerance in field corn and sweet corn, leading to severe injury.
Discussion & Recommendations
For drug development professionals and agronomists, the distinction between field and sweet corn is not merely morphological but metabolic.
-
Formulation Strategy:
-
Avoid aggressive adjuvant loads (e.g., MSO) in sweet corn formulations.
-
Consider the inclusion of a safener (e.g., isoxadifen-ethyl) in sweet corn specific products to induce P450 expression and raise the tolerance threshold of heterozygous hybrids.
-
-
Labeling Requirements:
-
Labels must explicitly list sensitive varieties (e.g., 'Merit', 'Carnival') if known.
-
Include a "Do not use" warning for shrunken-2 (sh2) or "super sweet" varieties unless locally verified, as these germplasms historically carry higher frequencies of the sensitive cyp alleles.
-
-
Breeding Targets:
-
Breeders should utilize molecular markers for the nsf1 gene to cull sensitive lines early in the development pipeline, ensuring new sweet corn hybrids possess Field Corn-level tolerance.
-
References
-
Syngenta Crop Protection. (2022). Callisto (Mesotrione) Herbicide Label and Technical Information. (Note: Mesotrione is the primary analog for this compound data in modern sweet corn). [Link]
-
O'Sullivan, J., et al. (2002). Sweet Corn (Zea mays) Cultivar Sensitivity to Mesotrione. Weed Technology.[5][6] [Link]
-
Pataky, J. K., et al. (2006). Cross-Sensitivity in Sweet Corn to Nicosulfuron and Mesotrione Applied Postemergence. Journal of the American Society for Horticultural Science. [Link]
-
Nordby, J. N., et al. (2008). Further Evidence of a Genetic Basis for Varied Levels of Injury to Sweet Corn Hybrids from Cytochrome P450-metabolized Herbicides. HortScience. [Link]
-
Harvest Chemicals. (n.d.). This compound 250 SC Label Instructions. [Link]
-
University of Wisconsin-Madison. (2022). Sweet Corn Tolerance to Herbicides. Department of Horticulture. [Link]
Sources
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
